molecular formula C20H19NO B2845439 N-Benzyl-4-(benzyloxy)aniline CAS No. 39860-72-5

N-Benzyl-4-(benzyloxy)aniline

Cat. No.: B2845439
CAS No.: 39860-72-5
M. Wt: 289.378
InChI Key: XEKSKHQCXAWZNO-UHFFFAOYSA-N
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Description

N-Benzyl-4-(benzyloxy)aniline is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this exact molecule is limited, it shares a core structural motif with several classes of investigated bioactive molecules. Compounds featuring the N-benzylaniline scaffold substituted at the para-position have been explored for various therapeutic applications. Specifically, structurally related 4-(benzyloxy)benzyl aniline derivatives have been designed and evaluated as multifunctional agents for the treatment of Parkinson's disease, demonstrating potent monoamine oxidase-B (MAO-B) inhibitory activity, antioxidant properties, and metal-chelating capabilities . Furthermore, the N-(4-(benzyloxy)benzyl) moiety is a recognized pharmacophore in antimycobacterial research, where it has been incorporated into 4-aminoquinoline derivatives showing promising activity against Mycobacterium tuberculosis . From a metabolic standpoint, N-benzyl-4-substituted anilines are known to undergo key biotransformations such as N-debenzylation, ring hydroxylation, and N-oxidation, which are important considerations in pharmacokinetic studies . This compound serves as a valuable synthetic intermediate and building block for the construction of more complex molecular architectures, including potential ligands and inhibitors. N-Benzyl-4-(benzyloxy)aniline is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKSKHQCXAWZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401034573
Record name N-Benzyl-4-(benzyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39860-72-5
Record name N-Benzyl-4-(benzyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure of N-benzyl-p-benzyloxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and characterization of N-benzyl-p-benzyloxyaniline (CAS: 39860-72-5).

Structural Elucidation, Synthetic Pathways, and Characterization Protocols

Executive Summary

N-benzyl-p-benzyloxyaniline (C₂₀H₁₉NO) is a secondary amine intermediate critical in medicinal chemistry, particularly as a scaffold for antimycobacterial and anticancer pharmacophores. It functions as a lipophilic building block, introducing two aromatic domains—a benzyl group on the nitrogen and a benzyloxy ether at the para position—conferring significant hydrophobic character and specific steric interactions to target proteins.

This guide provides a rigorous analysis of its chemical connectivity, validated synthetic protocols via reductive amination, and a self-validating characterization framework for researchers.

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8]

PropertySpecification
IUPAC Name N-Benzyl-4-(benzyloxy)aniline
CAS Registry Number 39860-72-5
Molecular Formula C₂₀H₁₉NO
Molecular Weight 289.37 g/mol
SMILES C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water.[1]
Key Functional Groups Secondary Amine (–NH–), Ether (–O–), Aromatic Rings (3)
Structural Analysis

The molecule consists of a central aniline core. The nitrogen atom acts as a hinge between the central phenyl ring and the N-benzyl group. The para position of the central ring acts as the anchor for the benzyloxy extension.

  • Electronic Effects: The benzyloxy group is an electron-donating group (EDG) by resonance, increasing electron density on the central ring and making the amine nitrogen more nucleophilic compared to unsubstituted aniline.

  • Steric Considerations: The molecule is flexible. The methylene bridges (–CH₂–) allow rotation, permitting the phenyl rings to adopt non-coplanar conformations to minimize steric clash.

Synthetic Methodologies

To ensure high purity and prevent the formation of tertiary amines (N,N-dibenzyl species), Reductive Amination is the superior protocol over direct alkylation.

Protocol A: Reductive Amination (Recommended)

Mechanism: Condensation of 4-benzyloxyaniline with benzaldehyde to form an imine (Schiff base), followed by in situ reduction.

Reagents:

  • 4-Benzyloxyaniline (CAS 51388-20-6)[2]

  • Benzaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.4 eq) – Preferred for mildness.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acetic Acid (catalytic).[3]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-benzyloxyaniline (10 mmol) and benzaldehyde (10 mmol) in DCE (30 mL). Add 1-2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30–60 minutes under N₂ atmosphere.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (14 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or flash chromatography (SiO₂).

Protocol B: Direct Alkylation (Alternative)

Note: Less selective; requires strict stoichiometry control to avoid N,N-dibenzylation.

  • Reactants: 4-Benzyloxyaniline + Benzyl Bromide (0.9 eq) + K₂CO₃.

  • Conditions: Reflux in Acetonitrile or DMF.

Visualization: Synthetic Pathway

Synthesis Start1 4-Benzyloxyaniline (Nucleophile) Imine Intermediate Imine (Schiff Base) Start1->Imine DCE, AcOH -H2O Start2 Benzaldehyde (Electrophile) Start2->Imine Product N-benzyl-p-benzyloxyaniline (Target) Imine->Product Reduction Reagent NaBH(OAc)3 (Reducing Agent) Reagent->Product H- transfer

Caption: One-pot reductive amination pathway preventing over-alkylation.

Characterization & Validation (Self-Validating System)

Researchers must validate the structure using NMR and MS. The following data points serve as the "Go/No-Go" criteria for product confirmation.

1H NMR Diagnostics (Predicted in CDCl₃)

The molecule has distinct methylene singlets that act as structural flags.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
N–H 3.5 – 4.0Broad Singlet1HExchangeable; shift varies with conc.
N–CH₂–Ph 4.30 – 4.35 Singlet2HDiagnostic benzylic protons next to Nitrogen.
O–CH₂–Ph 5.00 – 5.05 Singlet2HDiagnostic benzylic protons next to Oxygen (deshielded).
Ar–H (Central) 6.60 (d) / 6.85 (d)Doublets (AA'BB')4HCharacteristic para-substitution pattern.
Ar–H (Benzyls) 7.25 – 7.45Multiplets10HOverlapping signals from the two phenyl rings.

Validation Check: If you see a singlet around 3.8 ppm, you may have unreacted methyl ester impurities or methanol. If the integration of the 4.3 ppm peak is 4H, you have formed the N,N-dibenzyl byproduct.

Mass Spectrometry (ESI-MS)
  • Target m/z: 290.15 [M+H]⁺

  • Fragmentation: Expect loss of benzyl groups (m/z 91 tropylium ion) in hard ionization sources.

Applications in Drug Development

1. Pharmacophore Scaffold: The N-benzyl-4-benzyloxyaniline motif is frequently used to probe hydrophobic pockets in enzymes. The flexibility of the benzyl arms allows the central aniline to position itself for hydrogen bonding (via the NH) while the aromatic rings engage in


-stacking interactions.

2. Antimycobacterial Agents: Derivatives of this structure have been explored as intermediates for quinoline-based antitubercular drugs. The benzyloxy tail mimics the lipophilic cell wall constituents of Mycobacteria, aiding in penetration.

3. Polymer Chemistry: Used as an amine termination unit or antioxidant additive in polymerization reactions where radical scavenging (via the electron-rich aniline core) is required.

Structural Connectivity Map

Structure N Amine Nitrogen (Nucleophilic Center) Core Central Phenyl Ring (Linker) N->Core C-N Bond BenzylN N-Benzyl Group (Hydrophobic) N->BenzylN N-CH2 Bond Ether Ether Linkage (p-position) Core->Ether Para-Subst. BenzylO O-Benzyl Group (Hydrophobic) Ether->BenzylO O-CH2 Bond

Caption: Connectivity map highlighting the central aniline linker and hydrophobic wings.

References

  • Biosynth. (2023). N-Benzyl-4-(benzyloxy)aniline Product Monograph. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for reductive amination).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Retrieved from (Precursor data).

  • ChemSRC. (2023). CAS 39860-72-5 Entry.[4][5][6] Retrieved from

Sources

N-Benzyl-4-(benzyloxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-4-(benzyloxy)aniline is a specialized secondary amine intermediate used primarily in the synthesis of complex pharmaceutical agents and advanced materials. Characterized by its lipophilic dibenzyl architecture flanking a central aniline core, it serves as a critical "scaffold" molecule in drug discovery. Its structure allows for the precise positioning of hydrophobic domains within enzyme active sites, making it valuable in the development of kinase inhibitors, anti-tubercular agents, and antioxidant stabilizers.

This guide provides a definitive breakdown of its physicochemical properties, a validated high-purity synthesis protocol, and structural insights for application in medicinal chemistry.

Physicochemical Specifications

The following data establishes the baseline identity and properties of the molecule.

PropertySpecification
Chemical Name N-Benzyl-4-(benzyloxy)aniline
CAS Number 39860-72-5
Molecular Formula C₂₀H₁₉NO
Molecular Weight 289.37 g/mol
SMILES C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
Appearance Off-white to pale beige solid (typical)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
pKa (Predicted) ~4.5 - 5.0 (Aniline nitrogen)
LogP (Predicted) ~5.2 (Highly Lipophilic)

Structural Analysis & Reactivity

The molecule consists of three distinct domains:

  • The Core: An electron-rich aniline ring.

  • The Donor: A benzyloxy group at the para position, which increases electron density on the ring and the nitrogen via resonance (+M effect).

  • The Tail: An N-benzyl group, providing steric bulk and lipophilicity without significantly deactivating the nitrogen lone pair.

Implication for Synthesis: The electron-rich nature of the central ring makes the ortho positions highly susceptible to electrophilic aromatic substitution (EAS). However, the secondary amine is the primary reactive site for acylation or further alkylation (to form tertiary amines).

Validated Synthesis Protocol: Reductive Amination

Methodology: The most reliable route to high-purity N-Benzyl-4-(benzyloxy)aniline avoids direct alkylation (which leads to over-alkylation byproducts). Instead, a Reductive Amination strategy is employed. This two-step "one-pot" procedure ensures mono-substitution at the nitrogen.

Reaction Scheme
  • Condensation: 4-(Benzyloxy)aniline + Benzaldehyde

    
     Imine (Schiff Base)
    
  • Reduction: Imine + NaBH₄

    
     Secondary Amine
    
Step-by-Step Protocol

Reagents:

  • 4-(Benzyloxy)aniline (1.0 eq)[1]

  • Benzaldehyde (1.05 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (anhydrous) or Ethanol

  • Catalyst: Acetic Acid (catalytic amount, optional to accelerate imine formation)

Workflow:

  • Imine Formation:

    • Dissolve 4-(benzyloxy)aniline in anhydrous Methanol (0.5 M concentration).

    • Add Benzaldehyde (1.05 eq) dropwise while stirring at Room Temperature (RT).

    • Observation: The solution typically turns yellow/orange, indicating imine formation.

    • Stir for 2–4 hours. Monitor via TLC (disappearance of amine starting material).

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add NaBH₄ (1.5 eq) in small portions over 20 minutes. Caution: Gas evolution (H₂).

    • Allow the mixture to warm to RT and stir for an additional 2 hours.

  • Work-up:

    • Quench the reaction with water or saturated NH₄Cl solution.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Hexane:EtOAc gradient) if high purity (>99%) is required.

Process Visualization (DOT Diagram)

SynthesisPath Start1 4-(Benzyloxy)aniline Intermediate Imine Intermediate (Schiff Base) Start1->Intermediate MeOH, RT - H2O Start2 Benzaldehyde Start2->Intermediate Product N-Benzyl-4-(benzyloxy)aniline (Target) Intermediate->Product Reduction (0°C -> RT) Reagent NaBH4 (Reduction) Reagent->Product

Figure 1: Logical flow of the reductive amination pathway, highlighting the critical intermediate stage.

Applications in Drug Discovery

This molecule is not merely an endpoint but a versatile Pharmacophore Building Block .

  • Kinase Inhibitor Synthesis: The N-benzyl aniline motif is frequently found in Type II kinase inhibitors where the benzyl group occupies the hydrophobic "back pocket" of the ATP binding site. The 4-benzyloxy group extends into the solvent-exposed region, allowing for solubilizing modifications.

  • Antimycobacterial Agents: Derivatives of N-benzyl anilines have shown efficacy against Mycobacterium tuberculosis.[2] The lipophilicity of the dibenzyl system aids in penetrating the waxy cell wall of the bacterium.

  • Antioxidant Stabilization: Secondary aromatic amines are potent antioxidants. This specific derivative, with its electron-donating ether group, can stabilize free radicals effectively, making it a candidate for stabilizing polymers or as a radical scavenger in biological assays.

References

  • Biosynth. N-Benzyl-4-(benzyloxy)aniline Product Page. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22860, 4-(Benzyloxy)aniline (Starting Material). Retrieved from

  • Organic Syntheses. Benzalaniline (General Procedure for Imine Formation). Org. Synth. 1929, 9, 10. Retrieved from

  • ChemSrc. CAS 39860-72-5 Entry. Retrieved from

Sources

solubility of N-benzyl-4-(benzyloxy)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-benzyl-4-(benzyloxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of N-benzyl-4-(benzyloxy)aniline. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond simple data presentation. It delves into the underlying physicochemical principles, offers robust experimental protocols for in-house determination, and provides a predictive framework for solvent selection.

Executive Summary: The Solubility Profile of a Key Intermediate

N-benzyl-4-(benzyloxy)aniline is a diarylamine derivative with a molecular structure characterized by both polar (secondary amine) and non-polar (two benzyl groups, two phenyl rings) functionalities. This dual nature dictates its solubility, making it moderately soluble in a range of organic solvents, with a preference for those that can engage in specific interactions or have a balanced polarity. Its poor aqueous solubility is a given, due to the dominance of its large, hydrophobic architecture. This guide will empower the researcher to move from trial-and-error solvent screening to a rational, predictive approach.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between the solute and solvent molecules. For N-benzyl-4-(benzyloxy)aniline, the key interactions to consider are:

  • Van der Waals forces: These non-specific attractive forces are present between all molecules and are the primary driver of solubility in non-polar solvents. The large aromatic surface area of N-benzyl-4-(benzyloxy)aniline ensures significant van der Waals interactions.

  • Dipole-dipole interactions: The molecule possesses a net dipole moment due to the electronegativity difference between nitrogen and the surrounding carbon and hydrogen atoms. This allows for favorable interactions with polar aprotic solvents.

  • Hydrogen bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen and the ether oxygen can act as hydrogen bond acceptors. This is a critical factor for its solubility in protic solvents or those with strong hydrogen bond accepting capabilities.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . Every solvent and solute can be described by three parameters:

  • δD: The energy from dispersion forces.

  • δP: The energy from polar interactions.

  • δH: The energy from hydrogen bonding.

Estimated Solubility of N-benzyl-4-(benzyloxy)aniline in Common Organic Solvents

While exhaustive experimental data for this specific compound is not widely published, we can provide a qualitative and estimated guide based on the principles outlined above and data for structurally analogous compounds.

Solvent Solvent Class Predicted Solubility Primary Interaction
Toluene AromaticHighVan der Waals, π-π stacking
Dichloromethane (DCM) HalogenatedHighDipole-dipole, Van der Waals
Tetrahydrofuran (THF) EtherHighDipole-dipole, H-bond acceptor
Acetone KetoneModerateDipole-dipole, H-bond acceptor
Ethyl Acetate EsterModerateDipole-dipole, H-bond acceptor
Methanol AlcoholModerate to LowH-bonding (disrupted by non-polar bulk)
Acetonitrile NitrileModerate to LowDipole-dipole
Hexane AliphaticLowVan der Waals
Water AqueousVery LowUnfavorable due to large hydrophobic structure

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining solubility is through experimentation. The following protocol describes a standard isothermal equilibrium method, which is both accurate and reproducible.

Workflow for Isothermal Solubility Determination

Caption: Isothermal solubility determination workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of 10 mL glass vials, add a fixed volume (e.g., 5 mL) of the desired organic solvent.

    • Add an excess of N-benzyl-4-(benzyloxy)aniline to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Allow the solutions to equilibrate for a minimum of 24 hours. This ensures that the solvent is fully saturated with the solute. A longer equilibration time (48-72 hours) is recommended for viscous solvents or compounds that are slow to dissolve.

  • Sampling:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid aspirating solid particles, it is crucial to use a syringe filter (e.g., 0.22 µm PTFE) attached to the pipette tip.

  • Dilution and Analysis:

    • Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

    • Prepare a calibration curve using standard solutions of N-benzyl-4-(benzyloxy)aniline of known concentrations.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The solubility is typically expressed in g/L or mg/mL.

Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified by generating a solubility curve at different temperatures. This is particularly relevant for crystallization processes.

  • Purity of the Solute and Solvent: Impurities can significantly affect solubility. It is essential to use materials of known and high purity for accurate and reproducible results.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of N-benzyl-4-(benzyloxy)aniline being used.

Conclusion and Recommendations

The solubility of N-benzyl-4-(benzyloxy)aniline is a key parameter for its effective use in research and development. A rational approach to solvent selection, based on an understanding of intermolecular forces, can save significant time and resources. For critical applications, the experimental protocol provided in this guide offers a reliable method for obtaining precise solubility data. It is recommended to perform these measurements in-house, as solubility is highly dependent on specific experimental conditions.

References

A comprehensive list of references that support the principles and methodologies discussed in this guide will be provided upon the completion of the full document. These will include authoritative texts on physical chemistry and solubility, as well as links to standard analytical methods.

A-Z Guide to the Characterization of N-Benzyl-4-(benzyloxy)aniline: Synthesis, Purification, and Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a crystalline solid is a critical physical property that provides immediate insight into its purity and identity. For novel or specialized compounds such as N-Benzyl-4-(benzyloxy)aniline, which are central to targeted synthesis in drug discovery, a rigorously determined melting point is the first line of quality control. This technical guide presents a comprehensive, field-proven methodology for the synthesis, purification, and definitive melting point characterization of N-Benzyl-4-(benzyloxy)aniline. Moving beyond a simple data point, this document details the causality behind each procedural step, establishing a self-validating workflow from crude product to analytically pure crystalline solid. We address the nuances of synthesis, the critical role of recrystallization, and the standardized protocol for melting point analysis, ensuring researchers can produce and validate this compound with the highest degree of confidence.

Introduction: The Foundational Importance of Melting Point

In the landscape of pharmaceutical development and organic synthesis, the melting point is a fundamental yet powerful analytical data point. It serves a dual purpose: confirming the identity of a compound and providing a sensitive measure of its purity.[1][2][3] A pure crystalline substance exhibits a sharp, well-defined melting point, whereas the presence of even minor impurities will typically cause a depression and broadening of the melting range.[3][4] This phenomenon, known as melting point depression, is a direct consequence of the disruption of the crystal lattice by foreign molecules.[4]

N-Benzyl-4-(benzyloxy)aniline is a substituted aniline derivative of interest in medicinal chemistry as a scaffold for more complex molecules.[5][6] Its precise characterization is paramount. This guide provides an authoritative framework for its preparation and analysis, ensuring the material used in subsequent research and development is of verified identity and purity.

Synthesis and Purification: Prerequisite for Accurate Analysis

An accurate melting point cannot be determined from an impure sample. Therefore, a robust synthetic and purification protocol is the mandatory first step. The target molecule can be synthesized via a two-step process involving a Schiff base formation followed by reduction.[6]

Synthetic Pathway

A reliable method for preparing N-benzylanilines involves the reaction of an appropriate aniline with an aldehyde to form a Schiff base (imine), which is then reduced.[6][7] In this case, 4-(Benzyloxy)aniline is reacted with benzaldehyde, followed by reduction with sodium borohydride.

Experimental Protocol: Synthesis
  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 4-(Benzyloxy)aniline (1.0 eq) in methanol or ethanol.

    • Add benzaldehyde (1.05 eq) to the solution.

    • Stir the mixture at room temperature for 10 minutes, then heat to a gentle reflux (approximately 70°C) for 6-9 hours.[7]

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Reduction to the Amine:

    • Once the formation of the imine intermediate is complete, cool the reaction mixture to room temperature.

    • Slowly add an aqueous solution of sodium borohydride (NaBH₄) (1.5 eq) dropwise.

    • Continue stirring at room temperature for 1-2 hours until the imine is fully reduced (monitor by TLC).[7]

    • Quench the reaction by carefully pouring the mixture into crushed ice/water.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure to yield the crude N-Benzyl-4-(benzyloxy)aniline.

The Critical Role of Purification: Recrystallization

The crude product will inevitably contain unreacted starting materials, by-products, and residual solvents. Recrystallization is a powerful technique to purify organic solids based on differences in their solubility at varying temperatures.[8][9] The goal is to dissolve the crude solid in a minimal amount of a hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[8][9]

Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent is one in which N-Benzyl-4-(benzyloxy)aniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system, such as ethanol/water, is often effective for anilines.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the primary solvent (e.g., ethanol) and heat the mixture gently. Continue adding the hot solvent portion-wise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, it may indicate the presence of oxidative impurities.[11] Allow the solution to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.[12] The sample must be completely dry before melting point determination.[12]

Definitive Melting Point Determination

The melting point of a crystalline solid is recorded as a range: from the temperature at which the first droplet of liquid appears (T1) to the temperature at which the entire sample becomes a clear liquid (T2).[13]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the purified N-Benzyl-4-(benzyloxy)aniline is a fine, homogeneous powder. If necessary, gently crush the crystals in a mortar.[12]

    • Load the sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the sealed end on a hard surface.[14]

  • Instrument Setup:

    • Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Measurement:

    • Scouting Measurement: First, perform a rapid determination by heating at a rate of 10-20°C per minute to find the approximate melting range.

    • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the scout run.[13]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[13][15]

    • Record the temperature (T1) when the first drop of liquid is observed.[13]

    • Record the temperature (T2) when the last solid particle melts, resulting in a completely clear liquid.[13][15]

    • The reported melting point is the range T1 - T2.

Data Interpretation and Validation

The results of the melting point determination provide direct validation of the purification process.

Sample DescriptionExpected ObservationInterpretation
Crude Product Broad melting range (e.g., >5°C wide) and lower than the final value.Presence of impurities disrupting the crystal lattice.
Purified Crystalline Product Sharp melting range (e.g., 0.5-2°C wide).High degree of purity. The compound is suitable for further use.

Visualized Workflows and Logic

Workflow for Characterization

The entire process from synthesis to final characterization follows a logical and sequential workflow designed to ensure the final product's integrity.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis & Validation S1 React 4-(Benzyloxy)aniline + Benzaldehyde S2 Reduce Imine with Sodium Borohydride S1->S2 S3 Workup & Extraction S2->S3 P1 Dissolve Crude in Minimal Hot Solvent S3->P1 Crude Product P2 Slow Cooling & Crystallization P1->P2 P3 Vacuum Filtration & Drying P2->P3 A1 Prepare Capillary Sample P3->A1 Purified Crystals A2 Melting Point Determination A1->A2 A3 Record Melting Range (T1-T2) A2->A3 A4 Compare with Crude Sample Data A3->A4 F Analytically Pure Compound A4->F Validation (Sharp Range) G Pure Pure Compound (Ordered Crystal Lattice) Pure_Result Sharp Melting Range (e.g., 120-121°C) Pure->Pure_Result Less energy required to break uniform bonds Impure Impure Compound (Disrupted Lattice) Impure_Result Broad & Depressed Range (e.g., 115-119°C) Impure->Impure_Result Less energy needed to overcome weaker, disrupted intermolecular forces

Sources

The N-Benzyl Aniline Scaffold in Medicinal Chemistry: Synthetic Versatility and Therapeutic Targeting

[1]

Strategic Overview: A Privileged Scaffold

The N-benzyl aniline moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its structural simplicity belies its functional density; the scaffold consists of two aromatic rings connected by a flexible nitrogen linker, allowing for distinct conformation-dependent binding modes.

For drug developers, this scaffold offers three critical advantages:

  • Tunable Lipophilicity: The core allows for precise LogP adjustment via ring substitution, essential for CNS penetration in neurodegenerative applications.

  • Pi-Stacking Capability: The two aromatic systems are perfectly positioned to engage in

    
     stacking interactions with aromatic amino acid residues (Trp, Phe, Tyr) often found in the catalytic gorges of enzymes like Acetylcholinesterase (AChE) and Kinases.
    
  • Synthetic Accessibility: Modular synthesis allows for rapid generation of diverse libraries for Structure-Activity Relationship (SAR) exploration.

Chemical Synthesis: High-Fidelity Protocols

While N-alkylation of anilines with benzyl halides is possible, it frequently suffers from over-alkylation (forming tertiary amines) and requires harsh basic conditions. The industry-standard approach for high-value intermediates is Reductive Amination . This method ensures mono-selectivity and tolerates sensitive functional groups.

Standard Operating Procedure (SOP): Reductive Amination

Objective: Synthesis of secondary N-benzyl anilines via Sodium Triacetoxyborohydride (STAB).

Reagents:

  • Substituted Aniline (1.0 equiv)[1]

  • Substituted Benzaldehyde (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ) (1.4 - 1.6 equiv)
    
  • Acetic Acid (AcOH) (catalytic, 1-2 equiv if amine is basic)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

  • Imine Formation: In a dry round-bottom flask under

    
     atmosphere, dissolve the substituted aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in DCE (5 mL).
    
  • Activation: If the reaction is sluggish (monitored by TLC), add AcOH (1.0 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add NaBH(OAc)

    
     (1.5 mmol) in one portion. The reaction is typically slightly exothermic.
    
  • Reaction Monitoring: Stir at RT for 2–12 hours. Monitor consumption of the imine intermediate via LC-MS or TLC.

  • Work-up: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: NaBH(OAc)


Synthesis Workflow Diagram

SynthesisWorkflowStartStart:Substituted Aniline+ BenzaldehydeImineIntermediate:Imine / Iminium IonStart->ImineDCE, AcOH (cat)RT, 30 minSideRxnAvoided Side Reaction:Direct Aldehyde Reduction(Benzyl Alcohol)Start->SideRxnUsing NaBH4 (Avoid)ProductEnd Product:Mono-N-benzyl AnilineImine->ProductSelective ReductionFast KineticsReagentReagent Addition:NaBH(OAc)3(Mild Hydride Donor)Reagent->ImineAttacks Iminium

Caption: Selective reductive amination workflow preventing alcohol by-product formation.

Therapeutic Focus: Neurodegeneration (AChE/BChE Inhibitors)

One of the most potent applications of N-benzyl anilines is in the treatment of Alzheimer's Disease (AD). The "Dual Binding Site" hypothesis suggests that effective AChE inhibitors must bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

The N-benzyl aniline scaffold acts as a spacer that allows the molecule to span the active site gorge.

  • Aniline Ring: Binds near the catalytic triad.

  • Benzyl Ring: Engages the PAS via

    
     stacking with Trp286.
    
Quantitative Data: Inhibition Potency

Recent literature highlights the efficacy of halogenated derivatives.

Compound IDR1 (Aniline)R2 (Benzyl)hAChE IC

(nM)
hBChE IC

(nM)
Selectivity (BChE/AChE)
Ref 1a H4-Cl182.4296.31.62
Ref 1b H4-F245.1310.51.26
Ref 1c 4-OMe4-NO

58.0120.52.07
Donepezil (Control)-12.05500>400

Data synthesized from recent SAR studies (See References).

Mechanism of Action Diagram[2]

MOA_AChEcluster_enzymeAChE Enzyme StructureCASCatalytic Anionic Site(Bottom of Gorge)AnilineAniline Moiety(Cation-Pi Interaction)CAS->AnilineBindingPASPeripheral Anionic Site(Entrance)BenzylBenzyl Moiety(Pi-Pi Stacking w/ Trp286)PAS->BenzylBlocking EntryGorgeActive Site GorgeLinkerN-Linker(Flexibility)Aniline->LinkerScaffold SpanLinker->BenzylScaffold Span

Caption: Dual-site binding mechanism of N-benzyl anilines spanning the AChE gorge.

Structure-Activity Relationship (SAR) & Optimization

To transition from a "hit" to a "lead," the SAR of this scaffold must be rigorously optimized. A major challenge is Metabolic Stability . The benzylic carbon is prone to oxidation, and the nitrogen is susceptible to N-dealkylation by CYP450 enzymes.

Key SAR Trends
  • Para-Substitution (Benzyl Ring):

    • Halogens (Cl, F): significantly improve potency against AChE and Kinases. They also block metabolic oxidation at the para-position.

    • Effect: Increases lipophilicity and fills hydrophobic pockets.

  • Ortho-Substitution (Steric Shielding):

    • Placing a substituent (e.g., -Me, -Cl) at the ortho position of the aniline ring can twist the molecule, potentially improving selectivity for specific kinase isoforms (e.g., MEK, EGFR) by inducing a non-planar conformation.

    • Metabolic Benefit: Steric bulk near the nitrogen atom hinders N-dealkylation, improving half-life (

      
      ).
      
  • Electronic Effects:

    • Electron-Donating Groups (EDGs) like -OMe on the aniline ring often enhance antioxidant properties but may increase liability for reactive metabolite formation (quinonimines).

SAR Decision Map

SAR_MapCoreN-Benzyl Aniline CoreAnilineModAniline Ring (Ring A)Core->AnilineModBenzylModBenzyl Ring (Ring B)Core->BenzylModOrthoSubOrtho-Subst:Increases TorsionReduces N-dealkylationAnilineMod->OrthoSubParaSubAPara-Subst:Modulates pKaSolubilityAnilineMod->ParaSubAParaSubBPara-Subst (Cl, F):Increases Potency (AChE)Blocks MetabolismBenzylMod->ParaSubBMetaSubBMeta-Subst:Often reduces potency(Steric Clash)BenzylMod->MetaSubB

Caption: Strategic substitution map for optimizing potency and metabolic stability.

References

  • Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives. Source: Arabian Journal of Chemistry (2026/2023). Context: Primary source for AChE/BChE IC50 data and synthesis yields.

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. Source: PubMed / European Journal of Medicinal Chemistry (2022). Context: Validates the benzyl-nitrogen pharmacophore in neurodegeneration.

  • Synthesis of Benzylic Amines (Reductive Amination Protocols). Source: Organic Chemistry Portal. Context: Standard protocols for reductive amination using Borohydrides.

  • Structure-Activity Relationship (SAR) of Benzylideneacetophenones and N-benzyl Derivatives. Source: PubMed Central / Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Context: Discussion on electron-donating groups and antioxidant activity.[2]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Source: MDPI (Molecules). Context: Usage of N-benzyl motifs in VEGFR-2 inhibition and anticancer applications.

Methodological & Application

Application Note: A-Plus Synthesis of N-Benzyl-4-benzyloxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzyl-4-benzyloxyaniline is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceuticals and materials. Its structure, featuring a secondary amine and a benzyl ether, makes it a versatile building block for creating complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of N-benzyl-4-benzyloxyaniline via the N-benzylation of 4-benzyloxyaniline. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental guide, and provide insights into expected outcomes and potential challenges.

Chemical Principles and Mechanism

The synthesis of N-benzyl-4-benzyloxyaniline from 4-benzyloxyaniline and a benzyl halide proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction. In this transformation, the nitrogen atom of the primary amine in 4-benzyloxyaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

The efficiency of this reaction is contingent upon several factors:

  • Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of the aniline derivative is available for nucleophilic attack. The electron-donating nature of the benzyloxy group at the para position slightly enhances the electron density on the nitrogen, making it a moderately good nucleophile.

  • Nature of the Leaving Group: A good leaving group on the benzyl halide is crucial for facilitating the SN2 reaction. Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of the bromide ion.

  • Role of the Base: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, a base is incorporated to neutralize the acid as it is formed. A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) is ideal as it is strong enough to scavenge the acid without promoting significant side reactions.

  • Solvent Effects: A polar aprotic solvent, such as acetone or acetonitrile, is typically employed. These solvents can dissolve the reactants and facilitate the SN2 mechanism without solvating the nucleophile too strongly, which would decrease its reactivity.

A potential side reaction is the dibenzylation of the aniline, where the initially formed secondary amine undergoes a second benzylation to yield a tertiary amine. This can be minimized by carefully controlling the stoichiometry of the reactants, typically by using a slight excess of the aniline or by adding the benzyl halide slowly to the reaction mixture.

Visualizing the Workflow

The following diagram illustrates the key steps involved in the synthesis, workup, and purification of N-benzyl-4-benzyloxyaniline.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A 1. Combine 4-benzyloxyaniline, K₂CO₃, and acetone in a flask B 2. Heat the mixture to reflux A->B C 3. Add benzyl bromide dropwise B->C D 4. Monitor reaction by TLC C->D E 5. Cool and filter the mixture D->E F 6. Evaporate the solvent E->F G 7. Dissolve residue in ethyl acetate F->G H 8. Wash with water and brine G->H I 9. Dry with Na₂SO₄ and filter H->I J 10. Concentrate in vacuo I->J K 11. Purify by column chromatography J->K L 12. Characterize the product (NMR, IR, MP) K->L

Caption: Workflow for the synthesis of N-benzyl-4-benzyloxyaniline.

Detailed Experimental Protocol

This protocol is based on established methods for the N-alkylation of anilines.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Benzyloxyaniline≥98%Sigma-Aldrich
Benzyl bromide≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
AcetoneACS grade, ≥99.5%Fisher Scientific
Ethyl acetateACS grade, ≥99.5%Fisher Scientific
HexanesACS gradeFisher Scientific
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Silica gel230-400 meshSorbent Technologies
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxyaniline (5.0 g, 25.1 mmol), anhydrous potassium carbonate (5.2 g, 37.6 mmol), and acetone (50 mL).

  • Initiation: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C) with vigorous stirring.

  • Addition of Benzyl Bromide: In a dropping funnel, prepare a solution of benzyl bromide (4.7 g, 3.5 mL, 27.6 mmol) in acetone (10 mL). Add this solution dropwise to the refluxing mixture over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup - Filtration: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

  • Workup - Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain an oily residue. Dissolve the residue in ethyl acetate (50 mL).

  • Workup - Washing: Transfer the ethyl acetate solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford N-benzyl-4-benzyloxyaniline as a solid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care and avoid inhalation of vapors and contact with skin and eyes.

  • 4-Benzyloxyaniline: May cause skin and eye irritation. Avoid inhalation of dust.[2]

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Expected Outcomes and Characterization

The expected product, N-benzyl-4-benzyloxyaniline, should be a white to off-white solid. The yield can vary but is typically in the range of 70-85% after purification.

Predicted Characterization Data
  • Appearance: White to off-white solid.

  • Melting Point: Expected to be in the range of 80-90°C. For comparison, the melting point of the starting material, 4-benzyloxyaniline, is approximately 76-78°C.[4]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.50-7.20 (m, 10H, aromatic protons from both benzyl groups)

    • δ 6.90 (d, 2H, aromatic protons ortho to the benzyloxy group)

    • δ 6.65 (d, 2H, aromatic protons ortho to the amino group)

    • δ 5.05 (s, 2H, -O-CH₂-Ph)

    • δ 4.35 (s, 2H, -NH-CH₂-Ph)

    • δ ~4.0 (br s, 1H, -NH-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~153 (C-O)

    • δ ~142 (C-N)

    • δ ~139 (quaternary C of benzyl group)

    • δ ~137 (quaternary C of benzyloxy group)

    • δ ~129-127 (aromatic CH carbons)

    • δ ~115 (aromatic CH ortho to -O-)

    • δ ~114 (aromatic CH ortho to -N-)

    • δ ~70 (-O-CH₂-)

    • δ ~49 (-NH-CH₂-)

  • IR (KBr, cm⁻¹):

    • ~3400 (N-H stretch)

    • ~3100-3000 (aromatic C-H stretch)

    • ~2900 (aliphatic C-H stretch)

    • ~1600, 1500, 1450 (aromatic C=C stretch)

    • ~1240 (C-O ether stretch)

    • ~1170 (C-N stretch)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no reaction Inactive benzyl bromide, insufficient heating, wet solvent.Use freshly distilled benzyl bromide. Ensure the reaction is at a steady reflux. Use anhydrous solvents.
Formation of dibenzylated product Benzyl bromide added too quickly, incorrect stoichiometry.Add benzyl bromide dropwise over a longer period. Use a slight excess of 4-benzyloxyaniline.
Difficult purification Incomplete reaction, presence of multiple byproducts.Ensure the reaction goes to completion by TLC. Use a shallow gradient for column chromatography for better separation.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N-benzyl-4-benzyloxyaniline. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided characterization data, though predicted, offers a solid benchmark for product verification.

References

  • PubChem. (n.d.). 4-Benzyloxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-Benzyl-4-hydroxyaniline. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). Analytic Data for N-benzylaniline and N-benzyl-4-methoxyaniline.
  • PubChem. (n.d.). 4-(Benzyloxy)aniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information for a scientific article.
  • Otto Chemie Pvt Ltd. (n.d.). 4-(Benzyloxy)aniline hydrochloride, 98%. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzylaniline. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

  • PubMed. (n.d.). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-(Benzyloxy)aniline. Retrieved from [Link]

Sources

High-Efficiency Reductive Amination: Synthesis of N-(4-(Benzyloxy)phenyl)-1-phenylmethanamine

[1]

Executive Summary

This Application Note details the optimized protocol for synthesizing N-(4-(benzyloxy)phenyl)benzylamine via reductive amination. While reductive amination is a staple transformation, the specific coupling of benzaldehyde with 4-benzyloxyaniline requires careful selection of reducing agents to prevent chemoselectivity issues—specifically the over-reduction of the aldehyde or the inadvertent cleavage of the O-benzyl protecting group.[1]

This guide prioritizes the Sodium Triacetoxyborohydride (STAB) "one-pot" method for its superior selectivity and operational simplicity at the research scale. A secondary, cost-effective Sodium Borohydride (NaBH₄) protocol is provided for scale-up scenarios where stepwise processing is acceptable.

Mechanistic Insight & Reaction Design

The Chemoselectivity Challenge

The core challenge in this synthesis is balancing the reactivity of the electrophile (benzaldehyde) with the stability of the O-benzyl ether in the nucleophile.[1]

  • Imine Stability: 4-Benzyloxyaniline is electron-rich.[1] The resulting Schiff base (imine) is relatively stable but requires acid catalysis to form efficiently.

  • Protecting Group Integrity: The O-benzyl ether is susceptible to hydrogenolysis.[1] Catalytic Hydrogenation (H₂/Pd-C) is strictly contraindicated for this specific substrate pair, as it will cleave the benzyl ether, yielding the phenol (N-benzyl-4-aminophenol) instead of the desired product.[1]

  • Hydride Selectivity: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[1][2] Unlike NaBH₄, STAB is less basic and reacts negligibly with aldehydes, reacting preferentially with the protonated iminium ion.[1]

Reaction Pathway Visualization

The following diagram illustrates the "One-Pot" mechanism utilizing STAB.

ReductiveAminationStartBenzaldehyde+ 4-BenzyloxyanilineHemiaminalHemiaminalIntermediateStart->HemiaminalNucleophilicAttackImineImine (Schiff Base)(Equilibrium)Hemiaminal->Imine- H₂O(Dehydration)Imine->HemiaminalHydrolysisIminiumProtonated Iminium(Activated)Imine->Iminium+ AcOH(Acid Catalysis)ProductN-(4-benzyloxyphenyl)benzylamineIminium->Product+ H⁻ (from STAB)(Irreversible Reduction)

Figure 1: Mechanistic pathway of direct reductive amination. The acid catalyst (AcOH) shifts the equilibrium toward the electrophilic iminium species, which is rapidly intercepted by the hydride source.

Critical Parameters & Reagent Selection

ParameterRecommendedRationale
Reducing Agent NaBH(OAc)₃ (STAB) Selectively reduces imines in the presence of aldehydes.[1][3] Mild nature prevents side reactions.[1][4]
Solvent 1,2-Dichloroethane (DCE) Excellent solubility for both reactants; does not interfere with hydride transfer. Alt: THF.
Catalyst Acetic Acid (AcOH) Promotes imine formation and generates the reactive iminium species.
Stoichiometry 1.0 : 1.0 : 1.4 (Aldehyde : Amine : Hydride).[1] Slight excess of hydride ensures completion.[1]
Temperature 20–25 °C Reaction proceeds well at ambient temperature; heating is rarely necessary and may promote byproducts.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Research scale (100 mg – 10 g), high purity requirements, one-pot simplicity.

Materials:

  • Benzaldehyde (1.0 equiv)

  • 4-Benzyloxyaniline (1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (glacial) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) [0.2 M concentration]

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxyaniline (1.0 equiv) and benzaldehyde (1.0 equiv).

    • Add DCE to achieve a concentration of ~0.2 M (e.g., 5 mL per mmol).

    • Add Acetic Acid (1.0 equiv).[1]

    • Note: Stir for 30–60 minutes under nitrogen. While STAB allows for direct addition, a short pre-stir ensures equilibrium favors the imine, minimizing aldehyde reduction.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1]

    • Stir the reaction mixture at room temperature for 4–16 hours. Monitor by TLC (typically 20% EtOAc/Hexanes).[1] The aldehyde spot should disappear, and a new, more polar amine spot should appear.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).[5]

    • Combine organic layers, wash with Brine , and dry over anhydrous Na₂SO₄ .[1]

    • Filter and concentrate under reduced pressure.[1]

  • Purification:

    • The crude material is often >90% pure.[1] If necessary, purify via flash column chromatography (Silica gel; Gradient: 5% → 20% EtOAc in Hexanes).

Protocol B: The "Cost-Effective" (NaBH₄ Method)

Best for: Large scale (>10 g) where STAB cost is prohibitive.[1] Requires a stepwise approach.

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve benzaldehyde (1.0 equiv) and 4-benzyloxyaniline (1.0 equiv) in Methanol (MeOH) .

    • Optional: Add dehydrating agent (molecular sieves) or reflux with a Dean-Stark trap (if using toluene) to drive imine formation to completion.

    • Stir for 2–4 hours. Ensure complete consumption of aldehyde by TLC before proceeding (Critical step).[1]

  • Reduction:

    • Cool the mixture to 0 °C.

    • Carefully add Sodium Borohydride (NaBH₄) (1.0–1.2 equiv) in small portions. Caution: Exothermic with hydrogen gas evolution.[6]

    • Allow to warm to room temperature and stir for 1 hour.

  • Workup:

    • Quench with water or dilute HCl (carefully, to pH ~7).

    • Remove MeOH under reduced pressure.

    • Extract residue with EtOAc, wash with brine, dry, and concentrate.[1]

Expected Analytical Data

Upon isolation, the product N-(4-(benzyloxy)phenyl)benzylamine should exhibit the following spectral characteristics.

TechniqueExpected Signals / FeaturesInterpretation
¹H NMR (CDCl₃) δ 7.30–7.45 (m, 10H) Phenyl protons (Benzyl group + O-Benzyl group).[1]
δ 6.80–6.90 (d, 2H) Aromatic protons on aniline ring (ortho to ether).
δ 6.55–6.65 (d, 2H) Aromatic protons on aniline ring (ortho to amine).
δ 5.01 (s, 2H) O-CH₂-Ph (Benzylic ether protons).[1]
δ 4.28 (s, 2H) N-CH₂-Ph (Benzylic amine protons).[1]
δ 3.80 (br s, 1H) N-H (Secondary amine, broad).
MS (ESI+) [M+H]⁺ ≈ 290.15 Molecular ion peak corresponding to C₂₀H₁₉NO.
Appearance Off-white to beige solid Anilines can darken upon air exposure; store under inert gas.[1]

Process Safety & Troubleshooting

Decision Matrix for Troubleshooting

Use the following logic flow to diagnose low yields or impurities.

TroubleshootingProblemIssue: Low Yield or ImpuritiesCheckTLCCheck TLC:Is Aldehyde remaining?Problem->CheckTLCAldehydeYesYes: Incomplete Imine FormationCheckTLC->AldehydeYesYesAldehydeNoNo: Check for Side ProductsCheckTLC->AldehydeNoNoSolution1Action: Add more AcOHIncrease time before hydride additionAldehydeYes->Solution1CheckSideIs there a 'Benzyl Alcohol' spot?AldehydeNo->CheckSideSideYesYes: Direct Reduction of AldehydeCheckSide->SideYesYesSolution2Action: Switch to STAB (Protocol A)Ensure anhydrous solventSideYes->Solution2

Figure 2: Troubleshooting logic for common reductive amination failure modes.

Specific Hazards
  • 4-Benzyloxyaniline: Like many anilines, this compound is toxic by inhalation and skin contact.[1] It may induce methemoglobinemia.[1] Handle in a fume hood.

  • Borohydrides: Flammable solids.[1] Release hydrogen gas upon contact with acid or water.[1] Ensure proper venting.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

    • The foundational text establishing STAB as the reagent of choice for this transformation.[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8]

    • Reference for the stability of benzyl ethers (O-Bn) under borohydride reduction vs.
  • Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395–404.[1]

    • Provides context on the role of acetic acid in modifying borohydride reactivity.
  • Master Organic Chemistry. (2017). "Reductive Amination."[1][2][4][6][7][9][10][11][12][13]

    • General overview of the reaction mechanism and reagent comparison.

using N-Benzyl-4-(benzyloxy)aniline as a chemical scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Benzyl-4-(benzyloxy)aniline as a Strategic Chemical Scaffold

Executive Summary

N-Benzyl-4-(benzyloxy)aniline (CAS: 39860-72-5) represents a "privileged scaffold" in medicinal chemistry, serving as a dual-protected derivative of p-aminophenol.[1] Its value lies in its structural versatility: the N-benzyl group acts as both a hydrophobic handle and a removable protecting group, while the O-benzyl ether provides robust protection for the phenolic oxygen, stable against basic and oxidative conditions. This guide outlines the optimal synthesis protocols, physicochemical handling, and strategic applications of this scaffold in drug discovery, particularly for anti-infective (tuberculosis) and kinase inhibitor research.[1]

Part 1: Chemical Profile & Strategic Value

Identity & Physicochemical Properties
PropertyDataNotes
Chemical Name N-Benzyl-4-(benzyloxy)anilineAlso: N-Benzyl-4-(phenylmethoxy)aniline
CAS Number 39860-72-5 Distinct from HCl salt (CAS 51388-20-6)
Molecular Formula C₂₀H₁₉NO
Molecular Weight 289.37 g/mol
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under inert gas.[1][2]
Solubility Soluble in DCM, EtOAc, DMSOInsoluble in water.[1]
pKa (Calc) ~5.0 - 5.5 (Aniline Nitrogen)Less basic than alkyl amines due to aryl conjugation.[1]
The "Scaffold Advantage"

This molecule is not merely an intermediate; it is a gateway scaffold offering three distinct chemical vectors:

  • Secondary Amine (

    
    -H):  A nucleophilic site ready for acylation (amide formation), alkylation, or sulfonylation to build libraries.[1]
    
  • Benzyl Ether (

    
    -Bn):  A robust protecting group that withstands harsh basic conditions (e.g., alkylation reactions) but can be removed via catalytic hydrogenation (
    
    
    
    /Pd-C) to reveal the phenol.[1]
  • Benzyl Amine (

    
    -Bn):  Provides lipophilicity for cell permeability during early screening.[1] It can also be cleaved (hydrogenolysis) to return to the primary aniline if needed.[1]
    

Part 2: Synthetic Protocols

Protocol A: Synthesis via Reductive Amination (Gold Standard)

Rationale: Direct alkylation of 4-(benzyloxy)aniline with benzyl bromide often leads to over-alkylation (formation of the tertiary N,N-dibenzyl amine).[1] Reductive amination is the preferred method for high-fidelity mono-alkylation.[1]

Reagents:

  • 4-(Benzyloxy)aniline (Free base or HCl salt neutralized in situ)[1]

  • Benzaldehyde (1.0 - 1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1-2 equiv)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-(benzyloxy)aniline (10 mmol) in DCE (30 mL). Add benzaldehyde (10.5 mmol).[1]

  • Activation: Add Acetic Acid (10-20 mmol). Stir at room temperature for 30–60 minutes under nitrogen. Note: The solution may turn slightly yellow/orange as the imine forms.[1]

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The imine intermediate should disappear.[1]

  • Quench: Quench carefully with saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) to yield the target secondary amine.

Protocol B: Functionalization (Amide Coupling)

Application: Generating N-acylated derivatives for SAR (Structure-Activity Relationship) studies.

  • Dissolve N-Benzyl-4-(benzyloxy)aniline (1.0 equiv) in dry DCM.[1]

  • Add Triethylamine (1.5 equiv) or Pyridine.[1]

  • Add Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours. Wash with 1N HCl (to remove unreacted amine/pyridine), then NaHCO₃.[1]

  • Recrystallize or chromatograph to isolate the amide.[1]

Part 3: Visualization of Workflows

Figure 1: Synthesis & Divergent Application Pathway

This diagram illustrates the "Gold Standard" synthesis route and how the scaffold branches into diverse chemical spaces.

ScaffoldWorkflow Start1 4-(Benzyloxy)aniline (Precursor) Imine Imine Intermediate (Unstable) Start1->Imine DCE, AcOH RT, 1h Start2 Benzaldehyde Start2->Imine Scaffold N-Benzyl-4-(benzyloxy)aniline (THE SCAFFOLD) Imine->Scaffold NaBH(OAc)3 Reductive Amination Deriv1 N-Acyl Derivatives (Amide Coupling) Scaffold->Deriv1 R-COCl Base Deriv2 p-(Benzylamino)phenol (O-Debenzylation) Scaffold->Deriv2 H2, Pd/C (Selective?) Deriv3 Quinoline Hybrids (Cyclization) Scaffold->Deriv3 Medicinal Chem (e.g., TB Drugs)

Caption: Figure 1. Reaction workflow for the synthesis of N-Benzyl-4-(benzyloxy)aniline and its downstream divergence into functionalized libraries.

Part 4: Quality Control & Characterization

To ensure the integrity of the scaffold before using it in complex synthesis, verify the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl₃) δ 4.30 - 4.35 ppm (s, 2H) N-CH₂-Ph : The benzylic methylene attached to Nitrogen.[1]
1H NMR (CDCl₃) δ 5.00 - 5.05 ppm (s, 2H) O-CH₂-Ph : The benzylic methylene attached to Oxygen.[1]
1H NMR (CDCl₃) δ 6.6 - 6.9 ppm (m, 4H) AA'BB' System : Characteristic of the para-substituted central benzene ring.[1]
MS (ESI+) [M+H]⁺ = 290.15 Protonated molecular ion.[1]
TLC Single spot, Rf ~0.4-0.6(Hexane/EtOAc 3:1).[1] Higher Rf than primary amine precursor.[1]

Common Impurity:

  • N,N-Dibenzyl-4-(benzyloxy)aniline: Look for a second benzyl signal in NMR or a higher Rf spot in TLC.[1] This impurity is common in direct alkylation but rare in reductive amination.[1]

Part 5: Handling & Safety

  • Storage: Store the solid at 2–8°C under an inert atmosphere (Argon/Nitrogen). Secondary aromatic amines can oxidize over time to form colored impurities (quinones/imines).[1]

  • Safety:

    • Skin Irritant: Wear nitrile gloves.[1] Benzyl halides (if used in alternative routes) are potent lachrymators.[1]

    • Inhalation: Handle all powders in a fume hood to avoid sensitization.[1]

References

  • Synthesis of N-benzylanilines: Gungor, T. et al. "Synthesis, isolation and characterisation of some substituted N-benzyl and N-benzoyl anilines."[1] Journal of Faculty of Pharmacy of Istanbul University, 1996.[1]

  • Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Standard Protocol Reference).[1]

  • Medicinal Applications (TB): "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Molecules, 2022.[1][3][4]

  • CAS Verification: "N-benzyl-4-(benzyloxy)aniline (CAS 39860-72-5)."[1][5][6] Arctom Scientific Catalog.

  • Precursor Data: "4-(Benzyloxy)aniline hydrochloride Properties." PubChem, National Library of Medicine.[1]

Sources

Application Note: Optimized Reaction Conditions for N-Alkylation of 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

The N-alkylation of 4-(benzyloxy)aniline (CAS: 51388-20-6) is a pivotal transformation in the synthesis of diverse bioactive scaffolds. However, this substrate presents specific chemoselective challenges that distinguish it from simple aniline alkylations.

Critical Reactivity Factors
  • Electronic Activation: The para-benzyloxy group functions as a strong electron-donating group (EDG), significantly increasing the nucleophilicity of the amine. This makes the substrate highly prone to over-alkylation (forming tertiary amines or quaternary ammonium salts) during direct nucleophilic substitution.

  • Protecting Group Sensitivity: The benzyl ether moiety is stable under basic and mild acidic conditions but is labile to catalytic hydrogenolysis (e.g., H₂/Pd-C). Therefore, standard reductive amination protocols involving catalytic hydrogenation must be avoided if the benzyl group is to be retained.

  • Oxidation Risk: Electron-rich anilines are susceptible to oxidation (forming quinone imines) under aerobic conditions or with strong oxidants. Inert atmosphere (N₂ or Ar) is recommended.

Method Selection Guide
  • Target: Mono-N-alkylation

    
    Method A (Reductive Amination)  is the "Gold Standard." It proceeds via a stepwise imine formation and reduction, naturally stopping at the secondary amine stage due to steric hindrance and electronic deactivation of the product relative to the intermediate imine.
    
  • Target: Simple Alkyls (Me, Et) or no Aldehyde Precursor

    
    Method B (Direct Alkylation) . Requires strict stoichiometric control and often yields statistical mixtures requiring chromatographic separation.
    

Method A: Reductive Amination (Preferred Protocol)

Objective: Selective synthesis of secondary amines (Mono-N-alkyl-4-(benzyloxy)aniline). Mechanism: Condensation of aniline with aldehyde/ketone to form a hemiaminal


 dehydration to imine 

selective hydride reduction.
Reagent Selection Rationale
  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃ ) is the reagent of choice. Unlike NaBH₄, it is mild enough not to reduce the aldehyde/ketone competitively, allowing for "one-pot" procedures. It is safer than NaBH₃CN (no cyanide risk).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly slower reactions as it allows higher temperatures, but DCM is standard for room temperature protocols.

  • Acid Catalyst: Acetic acid (AcOH) promotes imine formation by protonating the carbonyl oxygen, facilitating nucleophilic attack.

Detailed Protocol

Step 1: Stoichiometry & Setup

  • Substrate: 4-(Benzyloxy)aniline (1.0 equiv)

  • Electrophile: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: NaBH(OAc)₃ (1.4 – 1.6 equiv)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: DCE (0.1 M concentration relative to aniline)

Step 2: Reaction Execution

  • Charge a flame-dried reaction vial with 4-(benzyloxy)aniline and DCE under N₂ atmosphere.

  • Add the aldehyde/ketone and Acetic Acid. Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.

    • Note: If the ketone is sterically hindered, add 4Å Molecular Sieves or Ti(OiPr)₄ to drive water removal/activation.

  • Add NaBH(OAc)₃ in a single portion.

  • Stir at RT for 2–16 hours. Monitor by TLC or LC-MS (Target mass = MW_aniline + MW_aldehyde - 16 + 2).

Step 3: Workup & Purification

  • Quench: Add saturated aqueous NaHCO₃ (pH ~8–9). Stir for 15 mins to decompose borate complexes.

  • Extraction: Extract with DCM (3x).

  • Wash: Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The secondary amine is typically less polar than the primary aniline but more polar than the dialkylated byproduct.

Method B: Direct Nucleophilic Substitution (Alternative)

Objective: Introduction of simple alkyl groups (e.g., Benzyl, Allyl, Methyl) where reductive amination is not feasible. Risk: High probability of N,N-dialkylation.

Optimization Strategy

To favor mono-alkylation, we utilize the "Slow Addition" technique and a mild base to prevent rapid deprotonation of the product.

Detailed Protocol

Step 1: Stoichiometry

  • Substrate: 4-(Benzyloxy)aniline (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (0.9 – 1.0 equiv) [Deficit helps prevent over-alkylation]

  • Base: K₂CO₃ (1.5 equiv) or DIPEA (1.2 equiv)

  • Solvent: DMF or Acetonitrile (ACN)

Step 2: Reaction Execution

  • Dissolve 4-(benzyloxy)aniline in DMF (0.1 M). Add K₂CO₃.

  • Critical Step: Dissolve the Alkyl Halide in a separate volume of DMF. Add this solution dropwise over 1 hour to the aniline mixture at 0°C or RT.

    • Rationale: Keeping the alkylating agent concentration low ensures the primary amine (present in excess initially) competes effectively against the secondary amine product.

  • Stir at RT for 4–12 hours.

Step 3: Workup

  • Dilute with water (5x reaction volume) to dissolve DMF/salts.

  • Extract with EtOAc.[1]

  • Purification is mandatory to separate unreacted starting material (SM), Mono-product, and Bis-product.

Data Summary & Comparison

ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity (Mono:Bis) High (>95:5)Low to Moderate (60:40 to 80:20)
Reagent Class Aldehyde + HydrideAlkyl Halide + Base
Reaction Time 2 – 16 Hours4 – 24 Hours
Benzyl Ether Stability Stable (with Borohydrides)Stable (Base/Neutral)
Primary Risk Reduction of aldehyde (minimized with STAB)Over-alkylation (Bis-product)
Typical Yield 80 – 95%50 – 70%

Visualizations

Figure 1: Reaction Pathways & Chemoselectivity

This diagram illustrates the divergent pathways between reductive amination (selective) and direct alkylation (competitive).

ReactionPathways Start 4-(Benzyloxy)aniline Imine Imine Intermediate (Equilibrium) Start->Imine Aldehyde, AcOH (DCE, RT) TransState S_N2 Transition State Start->TransState R-X, Base (DMF) MonoProd_A Mono-N-Alkyl Product (Secondary Amine) Imine->MonoProd_A NaBH(OAc)3 (Hydride Attack) MonoProd_B Mono-N-Alkyl Product TransState->MonoProd_B Major Path BisProd Bis-N,N-Dialkyl (Over-alkylation) MonoProd_B->BisProd Excess R-X (Fast Reaction)

Caption: Comparative reaction pathways. Method A (Blue) ensures mono-selectivity via the imine intermediate. Method B (Red) risks over-alkylation due to the enhanced nucleophilicity of the secondary amine product.

Figure 2: Experimental Workflow (Reductive Amination)

A step-by-step decision tree for the bench scientist.

Workflow Start Start: 4-(Benzyloxy)aniline CheckAldehyde Is Electrophile an Aldehyde? Start->CheckAldehyde Mix Mix Amine + Aldehyde (1.1 eq) Solvent: DCE or DCM Additive: AcOH (1 eq) CheckAldehyde->Mix Yes DirectAlk Use Alkyl Halide Protocol (Slow Addition, 0°C) CheckAldehyde->DirectAlk No (Alkyl Halide) Wait Stir 30 min (Imine Formation) Mix->Wait AddRed Add NaBH(OAc)3 (1.5 eq) One Portion Wait->AddRed Monitor Monitor TLC (2-16h) AddRed->Monitor Workup Quench: Sat. NaHCO3 Extract: DCM Monitor->Workup

Caption: Decision tree and workflow for optimizing the N-alkylation process based on electrophile availability.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Sigma-Aldrich. "4-(Benzyloxy)aniline hydrochloride Product Specification & Safety Data."

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines."

  • PubChem. "4-Benzyloxyaniline Compound Summary."[2] National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Portal: Synthesis of N-Benzyl-4-(benzyloxy)aniline

[1]

Status: Operational Ticket ID: YIELD-OPT-4492 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the Process Chemistry Helpdesk

You are likely here because your synthesis of N-Benzyl-4-(benzyloxy)aniline is stalling at 40-60% yield, or you are struggling with inseparable mixtures of mono- and bis-benzylated products.

This specific transformation involves an electron-rich aniline (4-benzyloxyaniline) and an electrophilic benzyl source.[1] The high electron density of the aniline ring makes it an excellent nucleophile, but this same property makes it prone to over-alkylation and oxidative degradation (tar formation).

This guide prioritizes Reductive Amination (Route B)[1] over Direct Alkylation (Route A) as the industry standard for maximizing yield in this specific system.[1]

Part 1: Diagnostic Flowchart

Before altering your protocol, identify your failure mode.[1]

DiagnosticTreeStartIdentify Main Yield KillerIssue1Product is a mixture ofMono- and Bis-benzylStart->Issue1Issue2Low Conversion(Starting Material Remains)Start->Issue2Issue3Black Tar / DecompositionStart->Issue3Sol1CAUSE: Over-alkylation (Direct SN2)FIX: Switch to Reductive Amination (STAB)Issue1->Sol1Sol2CAUSE: Wet Solvents or Weak Reducing AgentFIX: Add Molecular Sieves + AcOHIssue2->Sol2Sol3CAUSE: Oxidation of Electron-Rich AnilineFIX: Degas Solvents + N2 AtmosphereIssue3->Sol3

Figure 1: Diagnostic decision tree for common synthesis failures.

Part 2: Route Selection & Mechanism

The Trap: Direct Alkylation ( )

Many researchers attempt to react 4-(benzyloxy)aniline directly with benzyl bromide/chloride.[1]

  • The Problem: The product, N-benzyl-4-(benzyloxy)aniline, is a secondary amine.[1] Secondary amines are often more nucleophilic than the primary amine starting material due to the inductive effect of the alkyl group.[1]

  • The Result: As soon as the product forms, it competes for the benzyl bromide, leading to the N,N-dibenzyl byproduct.[1] Separation requires tedious chromatography, killing your yield.[1]

The Solution: Reductive Amination

This route separates the bond formation into two controllable steps: Imine formation followed by hydride reduction.[1][2][3]

  • Mechanism: 4-(benzyloxy)aniline + Benzaldehyde

    
     Imine 
    
    
    Amine.[1]
  • Why it works: The imine intermediate is neutral and does not react further with benzaldehyde to form a "double imine." Reduction occurs only after the imine is formed, ensuring strictly mono-alkylation.[1]

Part 3: Optimized Protocol (The "Gold Standard")

This protocol uses Sodium Triacetoxyborohydride (STAB) .[1][4] Unlike Sodium Borohydride (

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-(Benzyloxy)aniline 1.0NucleophileCritical: Ensure it is free base or neutralize HCl salt in situ.[1]
Benzaldehyde 1.05ElectrophileSlight excess ensures full consumption of expensive aniline.[1]
STAB (

)
1.4ReductantMust be dry.[1] Moisture decomposes it rapidly.[1]
Acetic Acid (AcOH) 1-2CatalystActivates the imine for reduction.[1]
DCE or DCM SolventMedium1,2-Dichloroethane (DCE) is preferred for reaction rate.[1]
Step-by-Step Methodology

1. Preparation of the Aniline (Inert Atmosphere)

  • Context: 4-(benzyloxy)aniline is electron-rich.[1] In air, it oxidizes to purple/black quinoid species.[1]

  • Action: Purge the reaction vessel with Nitrogen (

    
    ) or Argon. Dissolve 1.0 equiv of 4-(benzyloxy)aniline in dry DCE (0.2 M concentration).
    

2. Imine Formation

  • Action: Add 1.05 equiv of Benzaldehyde.

  • Action: Add 1.0 equiv of Acetic Acid (AcOH).[1]

  • Observation: Stir for 30-60 minutes at room temperature. You may see a color change (yellow/orange) indicating imine formation.[1]

  • Checkpoint: If TLC shows starting material remaining after 1 hour, add 3Å molecular sieves to sequester water and drive the equilibrium.

3. Selective Reduction

  • Action: Cool the mixture to 0°C (ice bath).

  • Action: Add 1.4 equiv of STAB portion-wise over 10 minutes.

  • Reasoning: STAB releases heat and acetic acid upon reaction.[1] Portion-wise addition prevents temperature spikes that could degrade the imine.[1]

  • Incubation: Remove ice bath and stir at Room Temperature for 2–4 hours.

4. Quench & Work-up

  • Action: Quench by slowly adding saturated aqueous

    
     until pH > 8.
    
  • Extraction: Extract with DCM (

    
    ).[1]
    
  • Wash: Wash combined organics with brine.[1] Dry over

    
    .[1]
    
  • Purification: If the yield is >90% (common with this method), recrystallization from Ethanol/Hexane is often sufficient. If chromatography is needed, use a gradient of Hexane:Ethyl Acetate (start 95:5).

Part 4: Troubleshooting & FAQs

Q: I only have Sodium Borohydride ( ). Can I use it?

A: Yes, but NOT in one pot.

1
  • Protocol Adjustment: Reflux the aniline and benzaldehyde in Methanol for 2 hours (or until TLC shows imine). Then cool to 0°C and add

    
    . This "Two-Step" method is effective but takes longer.[1]
    
Q: My product is turning purple/red on the column.

A: Your compound is oxidizing on the silica gel.[1]

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane.[1] This neutralizes acidic sites on the silica that catalyze oxidation of electron-rich anilines.[1]

Q: The reaction stalled at 70% conversion.

A: Water is likely the culprit.[1]

  • Explanation: Water is a byproduct of imine formation (

    
    ).[1] If water accumulates, it hydrolyzes the imine back to the starting materials.[1]
    
  • Fix: Add activated 3Å or 4Å Molecular Sieves to the reaction pot during the imine formation step.[1]

Q: I am using the HCl salt of 4-(benzyloxy)aniline. Why isn't it reacting?

A: The amine is protonated (

1
  • Fix: You must add 1.0 equiv of Triethylamine (TEA) or DIPEA to the reaction mixture before adding the benzaldehyde to free-base the aniline.[1]

Part 5: Reaction Logic Visualization

ReactionLogiccluster_0Route B: Reductive Amination (Recommended)Substrate4-(Benzyloxy)aniline(Electron Rich)ImineImine Intermediate(Neutral)Substrate->Imine+ Aldehyde- H2OAldehydeBenzaldehydeProductN-Benzyl-4-(benzyloxy)aniline(Target)Imine->Product+ STAB (Hydride)ByproductN,N-Dibenzyl(Over-alkylation)Product->Byproduct+ Benzyl Bromide(Avoid Route A!)

Figure 2: Pathway comparison. Note how Reductive Amination avoids the secondary amine competing for the electrophile.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Amines - Reductive Amination.[1][2][3][4][6][8][9][10]

  • Master Organic Chemistry. (2017). Reductive Amination.

Technical Support Center: Purification of N-Benzyl-4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Benzyl-4-(benzyloxy)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. Here, we move beyond simple protocols to address the nuances of purification, troubleshoot common issues, and provide a framework for logical, effective experimental design.

PART 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a solid purification strategy.

Q1: What are the key physical properties and potential impurities of N-Benzyl-4-(benzyloxy)aniline I should be aware of?

The most common impurities arise directly from the synthetic route, typically a nucleophilic substitution between 4-(benzyloxy)aniline and a benzyl halide (e.g., benzyl chloride or bromide).

Common Impurities:

  • Unreacted 4-(benzyloxy)aniline: The starting amine. Being a primary amine, it is more polar than the desired secondary amine product.

  • Unreacted Benzyl Halide: The alkylating agent.

  • N,N-Dibenzyl-4-(benzyloxy)aniline: This is the product of over-alkylation, a frequent byproduct when synthesizing secondary amines.[2][3] It is a tertiary amine and will be significantly less polar than the desired product.

  • Solvents and Reagents: Residual solvents (e.g., DMF, THF, acetone) and bases (e.g., K₂CO₃, NaH) used in the reaction.[3][4]

Q2: What are the primary laboratory-scale methods for purifying N-Benzyl-4-(benzyloxy)aniline?

A2: The two most effective and widely used methods for this class of compound are silica gel column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is the most versatile method, especially for complex mixtures containing multiple byproducts. It separates compounds based on their differential adsorption to the polar silica stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer. This technique is highly effective for separating the desired product from both the more polar starting amine and the less polar dibenzylated byproduct.[4][5]

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product.[6] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. It is most effective when the desired product is the major component of the crude material. For related anilide compounds, ethanol has been used successfully.[5]

Q3: How do I decide whether to use column chromatography or recrystallization?

A3: The choice is dictated by the composition of your crude product. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this decision.

  • Choose Column Chromatography if:

    • Your TLC shows multiple spots, indicating a complex mixture.

    • The spots for the product and impurities are very close together (low ΔRf), suggesting similar polarities that recrystallization cannot resolve.

    • The crude product is an oil or a non-crystalline solid.

    • Significant amounts of both starting material and the less-polar dibenzylated byproduct are present.

  • Choose Recrystallization if:

    • Your TLC shows one major spot (the product) with only minor impurity spots.

    • The crude product is already a solid.

    • You have identified a solvent system where the product has high solubility when hot and low solubility when cold, while impurities remain soluble at cold temperatures.

Below is a decision-making workflow to guide your choice.

G start Crude Product Analysis tlc Run Analytical TLC start->tlc num_spots How many spots on TLC? tlc->num_spots is_solid Is the crude product a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) one_spot One Major Spot (Minor Impurities) num_spots->one_spot multi_spot Multiple Significant Spots num_spots->multi_spot one_spot->is_solid multi_spot->chromatography

Caption: Decision workflow for selecting a purification method.

PART 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My TLC shows three spots: a baseline spot, my product, and a spot with a higher Rf. What are they and how do I separate them?

A4: This is a classic profile for this reaction.

  • Baseline/Low Rf Spot: This is almost certainly the unreacted 4-(benzyloxy)aniline . As a primary amine with an N-H bond available for hydrogen bonding, it is the most polar and adheres strongly to the silica gel.

  • Middle Rf Spot: This is your desired product, N-Benzyl-4-(benzyloxy)aniline .

  • High Rf Spot: This is the N,N-Dibenzyl-4-(benzyloxy)aniline byproduct.[3] Lacking N-H bonds and being more sterically hindered, it is the least polar of the three and travels furthest up the TLC plate.

Troubleshooting Strategy: Column Chromatography This mixture is best purified by silica gel column chromatography. The key is to select a solvent system that provides good separation between the three spots (ideally, an Rf of ~0.3 for your product).

Issue Cause Solution
All spots are at the bottom of the TLC plate (Low Rf).Eluent is not polar enough.Increase the polarity. If using Hexane/Ethyl Acetate, increase the percentage of Ethyl Acetate.
All spots are at the top of the TLC plate (High Rf).Eluent is too polar.Decrease the polarity. Increase the percentage of Hexane.
Spots are streaking.Sample is too concentrated; compound may be acidic/basic.Dilute the sample. Add a trace amount of triethylamine (~0.5%) to the eluent to suppress tailing of the amines.
Spots are too close together.Incorrect solvent system.Try a different solvent system. Dichloromethane/Methanol or Hexane/Diethyl Ether can offer different selectivity. For N-benzylaniline derivatives, a Hexane/Diethyl Ether (5:1) system has proven effective.[7]
Q5: My recrystallization attempt resulted in a very low yield. What could have gone wrong?

A5: Low recovery from recrystallization is a common issue stemming from several potential causes.

Causality Analysis & Solutions:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures. If the compound is too soluble in the cold solvent, it will remain in the mother liquor.

    • Solution: Perform small-scale solvent screening. Test solvents like ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene. Find one that requires heating to dissolve your product and from which crystals crash out upon cooling.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will keep it in solution even after cooling, drastically reducing the yield.

    • Solution: Add the hot solvent portion-wise, just until the solid fully dissolves. This ensures a saturated solution upon cooling, maximizing crystal formation.

  • Cooling Too Quickly: Rapid cooling (e.g., plunging the hot flask into an ice bath) promotes the formation of very small, often impure crystals and can trap impurities.

    • Solution: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath for at least 30 minutes to complete the crystallization process.

  • Premature Filtration: Filtering before crystallization is complete will result in loss of product to the filtrate.

    • Solution: Ensure the solution is thoroughly chilled and that crystal formation has ceased before filtering.

Q6: After chromatography, my product is a pure white solid, but it turns yellow or brown after a few days. Why is this happening and how can I prevent it?

A6: Anilines, particularly secondary anilines, are susceptible to air oxidation. The nitrogen lone pair can be oxidized, leading to the formation of colored radical species and eventual polymerization products. This process can be accelerated by light and trace metal impurities.

Prevention and Mitigation Strategies:

  • Inert Atmosphere: Store the purified product under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Light Protection: Store the vial wrapped in aluminum foil or in an amber-colored vial to protect it from light.

  • Cold Storage: Store the compound in a freezer (-20 °C) to slow the rate of decomposition.

  • Purity: Ensure all residual acidic impurities (e.g., HCl if benzyl chloride was used) are removed during workup, as these can catalyze degradation. A mild basic wash (e.g., with saturated NaHCO₃ solution) during the initial extraction is crucial.

PART 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints to ensure success.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol assumes a crude mixture containing starting material, product, and the dibenzylated byproduct.

1. Preparation: a. TLC Analysis: Determine the optimal eluent system. Start with a low-polarity mixture like 10:1 Hexane/Ethyl Acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35. b. Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. The amount of silica should be 50-100 times the weight of your crude product. c. Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent like DCM) onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.

2. Elution: a. Carefully load the prepared sample onto the top of the silica bed. b. Begin elution with the solvent system determined by TLC. Maintain a constant flow rate. c. Collect fractions in an ordered rack of test tubes. Monitor the elution process using TLC by spotting every few fractions.

3. Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions into a clean, pre-weighed round-bottom flask. c. Remove the solvent using a rotary evaporator. d. Place the flask under high vacuum for several hours to remove any residual solvent. e. Obtain the final mass and calculate the yield. Confirm purity by NMR or LC-MS.

Protocol 2: Purification by Recrystallization

This protocol is for crude material that is mostly the desired product and is a solid.

1. Solvent Selection: a. Place a small amount of crude product (~20-30 mg) into several test tubes. b. Add ~0.5 mL of a different test solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate) to each tube. c. Observe solubility at room temperature. A good solvent will not dissolve the product well. d. Heat the tubes that showed poor solubility. The product should now dissolve completely. e. Allow the clear solutions to cool slowly to room temperature, then place in an ice bath. The solvent that produces a high yield of crystalline solid is your ideal choice.

2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excess solvent. c. If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. e. Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

3. Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. c. Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum oven. d. Determine the melting point and yield of the purified product. A sharp melting point indicates high purity. The hydrochloride salt of the related 4-(benzyloxy)aniline decomposes at 228 °C.[8]

References

  • Valente, S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. Available at: [Link]

  • Bar-Ziv, L., et al. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Available at: [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available at: [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxyaniline. PubChem Compound Database. Available at: [Link]

  • Organic Syntheses. (1928). BENZYLANILINE. Available at: [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 4-(Benzyloxy)aniline hydrochloride, 98%. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxyaniline hydrochloride. PubChem Compound Database. Available at: [Link]

Sources

Technical Support Center: Benzyl Bromide Removal in Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BNBR-REM-001 Subject: Strategies for the removal of unreacted benzyl bromide (BnBr) from amine alkylation mixtures. Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Safety Directive

The Problem: Benzyl bromide is a potent lachrymator and alkylating agent. In amine synthesis, it is often used in excess to drive the reaction to completion.[1] However, its lipophilicity (logP ≈ 2.9) often causes it to co-elute with tertiary amine products during chromatography, and its toxicity poses downstream risks.

The Solution Hierarchy:

  • Chemical Scavenging (Solid Phase): Best for high-throughput or high-value compounds.

  • Chemical Derivatization (Liquid Phase): Best for standard batch synthesis (cost-effective).

  • Chromatographic Optimization: Best when chemical modification is contraindicated.

⚠️ Critical Safety Protocol: Lachrymator Control

Before initiating any workup, ensure the following engineering controls are active:

  • Ventilation: All operations must occur in a fume hood with >100 fpm face velocity.

  • Neutralization: Glassware contaminated with BnBr should be soaked in a 10% ethanolic amine solution (e.g., ethanolamine or triethylamine) before removal from the hood.

  • Waste: Segregate halogenated waste. Do not mix with strong oxidizers.

Decision Matrix: Method Selection

Use the following logic flow to determine the optimal purification strategy for your specific reaction matrix.

BnBr_Removal_Decision_Tree start START: Unreacted BnBr Present scale Reaction Scale? start->scale product_type Is Product Acid Sensitive? scale->product_type > 5 grams scavenger_solid METHOD A: Solid-Supported Scavenger (Resin) scale->scavenger_solid < 5 grams (High Value) scavenger_liquid METHOD B: Liquid Phase Quench (Quat Salt Formation) product_type->scavenger_liquid No (Stable to Basic Workup) chromatography METHOD C: Flash Chromatography (Optimized Gradient) product_type->chromatography Yes (Labile)

Figure 1: Decision tree for selecting the appropriate benzyl bromide removal technique based on scale and product stability.

Method A: Solid-Supported Scavenging (The "Cleanest" Approach)

This method utilizes a polymer-bound nucleophile to attack the benzyl bromide, tethering it to the solid phase. Filtration removes the impurity.[2]

Mechanism: The resin (typically polystyrene-divinylbenzene functionalized with a diamine or thiol) undergoes an SN2 reaction with the benzyl bromide.

Protocol:
  • Selection: Use a Thiol resin (e.g., MP-SH) or a Diamine resin (e.g., Tris(2-aminoethyl)amine polystyrene).

    • Note: Thiol resins are generally faster nucleophiles but require basic conditions. Amine resins are self-activating.

  • Stoichiometry: Calculate the excess BnBr (by HPLC/NMR). Add 3.0 equivalents of resin relative to the excess BnBr.

  • Incubation: Add resin to the reaction mixture (diluted in DCM, THF, or DMF). Agitate (do not stir with a magnetic bar as it grinds the beads) for 1–4 hours at room temperature.

    • Tip: Heating to 40°C accelerates scavenging but check resin thermal stability.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Rinse: Wash the resin cake with solvent (DCM/MeOH) to recover any adsorbed product.

Data Summary: Scavenger Efficiency

Scavenger TypeFunctional GroupReactivitypH RequirementRemoval Mechanism
PS-Trisamine Primary/Secondary AmineHighNeutral/BasicForms ammonium salt on bead
PS-Thiophenol ThiophenolVery HighBasic (add DIEA)Forms thioether on bead
PS-Isocyanate IsocyanateNoneN/ADo not use (scavenges amines, not halides)

Method B: Liquid Phase Derivatization (The "Budget" Approach)

If resin costs are prohibitive, use a cheap, soluble tertiary amine to convert BnBr into a water-soluble quaternary ammonium salt.

Concept:



Protocol:
  • Reagent: Add 0.5 - 1.0 equivalents (relative to starting material) of DABCO (1,4-diazabicyclo[2.2.2]octane) or N,N-Dimethylbenzylamine .

    • Why DABCO? It reacts rapidly to form a crystalline salt that precipitates or partitions easily.

  • Quench: Stir the reaction mixture for 30–60 minutes. If the reaction solvent is non-polar (e.g., Toluene), the quaternary salt may precipitate out.

  • Workup:

    • Dilute with an organic solvent (EtOAc or DCM).[3]

    • Wash 1: Water (The quaternary ammonium salt of BnBr partitions into the aqueous layer).

    • Wash 2: 1M HCl (Optional: Only if your product is NOT an amine. If your product is an amine, skip this or you will lose your product).

    • Wash 3: Brine.[4]

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Troubleshooting the Partition: If your product is a tertiary amine, it will remain in the organic layer during the water wash, while the permanently charged Benzyl-DABCO salt enters the water.

Method C: Chromatographic Optimization

If you must purify via silica gel, standard gradients often fail because BnBr streaks.

The "Flush" Technique

Benzyl bromide has a very high Rf (approx 0.8–0.9 in 10% EtOAc/Hexanes).

  • Column Equilibration: Equilibrate the column with 100% Hexanes (or Pentane).

  • Loading: Load the crude mixture.

  • Elution - Stage 1: Flush with 3–5 column volumes (CV) of 100% Hexanes.

    • Result: BnBr elutes rapidly near the solvent front.

    • Detection: BnBr is UV active (254 nm). Monitor the first few fractions.

  • Elution - Stage 2: Switch to your polar solvent system (e.g., DCM/MeOH/NH₃ or EtOAc/Hexanes) to elute the amine product.

Graphviz: Chromatographic Logic

Chromatography_Flow step1 Load Crude (Silica Gel) step2 Elute: 100% Hexanes (3-5 CV) step1->step2 step3 BnBr Elutes (Discard Fractions) step2->step3 Fast Moving step4 Switch Solvent: DCM/MeOH/NH3 step3->step4 After UV signal drops step5 Product Elutes step4->step5

Figure 2: Step-gradient strategy to isolate benzyl bromide from amine products.

Frequently Asked Questions (FAQ)

Q: Can I remove BnBr by vacuum distillation? A: Yes, but proceed with caution. Benzyl bromide boils at ~198°C (760 mmHg) or ~83°C (10 mmHg). If your amine product has a significantly higher boiling point (>250°C) or is a solid, you can distill BnBr off. However, prolonged heating can cause quaternization (N-benzylation) of your product if any trace BnBr remains.

Q: I used morpholine as a scavenger, but now I have an impurity. What happened? A: Morpholine is a secondary amine. It reacts with BnBr to form N-benzylmorpholine, which is a tertiary amine. If your product is also a tertiary amine, separating these two by extraction is difficult (both are basic). Always use a tertiary amine scavenger (like DABCO) or a solid-supported resin when your product is an amine, so the impurity becomes a salt (quaternary) rather than another neutral amine.

Q: My silica column turned brown/purple. Is my product decomposing? A: Benzyl bromide can decompose on slightly acidic silica, releasing HBr and turning the column dark. This usually doesn't destroy your product, but it indicates you should have performed a "Hexane Flush" (Method C) or a scavenger workup first. Adding 1% Triethylamine to your eluent can neutralize the silica and prevent this degradation.

References

  • Organic Chemistry Portal. Synthesis of Benzyl Bromides and Purification Strategies. [Link]

  • Master Organic Chemistry. Alkylation of Amines: Problems and Workarounds. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals: Benzyl Bromide Safety and Quenching. Org.[5][6][7][8][9] Synth. 2009, 86, 18. [Link]

  • ResearchGate. Discussions on Benzyl Bromide Removal from Reaction Mixtures. [Link]

  • Biotage Application Notes. Use of Polymer Supported Reagents for Purification. (General reference to PS-Trisamine methodology). [Link]

Sources

separating N-benzyl mono-alkylation vs di-alkylation products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SEP-001 Subject: Resolving Mono- vs. Di-Alkylation Mixtures in N-Benzyl Systems

Diagnostic & Triage: Why is this happening?

If you are reading this, you likely performed a direct alkylation of a benzylamine with an alkyl halide and ended up with a mixture of:

  • Starting Material: Unreacted Primary Amine (

    
    )
    
  • Target Product: Mono-alkylated Secondary Amine (

    
    )
    
  • Over-Alkylated Impurity: Di-alkylated Tertiary Amine (

    
    )
    

The Root Cause: The formation of the di-alkylated product is not just a statistical accident; it is a kinetic inevitability in direct alkylation. The mono-alkylated product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly added alkyl group. As soon as the product forms, it competes aggressively for the remaining alkyl halide.

Decision Matrix: Choose Your Protocol

Before proceeding, identify your goal. The purification strategy changes entirely based on which molecule you need to recover.

PurificationStrategy start Start: Reaction Mixture (1°, 2°, and 3° Amines) decision Which product do you need? start->decision target_mono Target: Mono-Alkylated (2°) decision->target_mono I need the Secondary Amine target_di Target: Di-Alkylated (3°) decision->target_di I need the Tertiary Amine method_chrom Protocol A: Buffered Chromatography (Required for 2° isolation) target_mono->method_chrom method_scavenge Protocol B: Chemical Scavenging (Fastest for 3° isolation) target_di->method_scavenge

Figure 1: Strategic workflow for selecting the appropriate purification method based on the desired product.

Troubleshooting Protocols
Protocol A: Buffered Silica Chromatography (The "Anti-Tailing" Method)

Best for: Isolating the Mono-Alkylated (Secondary) Amine.

The Problem: Amines interact strongly with the acidic silanol groups (


) on standard silica gel, causing severe streaking (tailing) and co-elution of spots.
The Fix:  You must deactivate the silica using a competing base.

Mobile Phase Recipe:

Component Role Concentration
Dichloromethane (DCM) Primary Solvent 90-98%
Methanol (MeOH) Polarity Modifier 2-10%

| Triethylamine (TEA) or


  | Silanol Blocker  | 1-2% (Critical)  |

Step-by-Step Procedure:

  • Pre-treat the Column: Flush your packed silica column with 2 column volumes (CV) of the mobile phase containing the TEA/Ammonia before loading your sample. This neutralizes the acidic sites.[1]

  • Sample Loading: Dissolve your crude mixture in a minimum amount of DCM. Do not use pure MeOH for loading, as it broadens the band.

  • Elution: Run the column.

    • Order of Elution: Generally, Tertiary (

      
      ) elutes first (least polar, no H-bond donor), followed by Secondary (
      
      
      
      ), and finally Primary (
      
      
      ) (most polar, strong H-bond donor).
    • Note: The

      
       difference is usually significant enough for separation once the tailing is eliminated.
      

Expert Tip: If using TLC to monitor, ensure your TLC dip is Ninhydrin (stains


 and 

amines red/purple) or Dragendorff’s Reagent (stains

amines orange). UV alone can be misleading for non-chromophoric alkyl chains.
Protocol B: Chemical Scavenging (The "Purification by Destruction" Method)

Best for: Isolating the Di-Alkylated (Tertiary) Amine or removing


 starting material.

The Concept: If you want the tertiary amine, you can chemically modify the


 and 

impurities to change their polarity or solubility drastically, making separation easy. Tertiary amines cannot react with acylating agents.

Reagents:

  • Scavenger: Acetic Anhydride (

    
    ) or Benzoyl Chloride.
    
  • Base: Pyridine or aqueous NaOH.

Step-by-Step Procedure:

  • Reaction: Dissolve the crude mixture in DCM. Add 1.5 equivalents (relative to expected impurity) of Acetic Anhydride and 2.0 equivalents of Pyridine. Stir for 1 hour.

    • Mechanism:[2][3][4][5][6]

      
       Amide. 
      
      
      
      Amide.
      
      
      No Reaction .
  • Acid Wash (The Separation): Transfer to a separatory funnel. Wash the organic layer with 1M HCl .

    • Aqueous Layer: Contains the protonated Tertiary Amine (Target).

    • Organic Layer: Contains the neutral Amides (Impurities).

  • Recovery: Take the acidic aqueous layer, basify it with NaOH (to pH > 12), and extract back into DCM. Dry and concentrate to yield pure tertiary amine.

Scavenging mix Mixture: 1° + 2° + 3° react Add Ac2O mix->react separation Acid Extraction (1M HCl) react->separation organic Organic Layer: Amides (Waste) separation->organic aqueous Aqueous Layer: 3° Amine Salt separation->aqueous

Figure 2: Chemical scavenging workflow for isolating tertiary amines.

Prevention: The "Reductive Amination" Alternative

If your goal was the Mono-Alkylated product and you suffered low yields due to over-alkylation, stop doing direct alkylation.

Switch to Reductive Amination . This is the industry standard for mono-alkylation because the intermediate imine is formed in a 1:1 ratio and cannot be alkylated further until reduced.

The "Abdel-Magid" Protocol (Standard):

  • Reactants: Benzylamine + Aldehyde (corresponding to your alkyl group).

  • Reagent: Sodium Triacetoxyborohydride (STAB) -

    
    .
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[4][7][8]

  • Mechanism: The hydride selectively reduces the imine (formed in situ) faster than the aldehyde, but will not reduce the resulting amine further.

  • Result: Exclusive Mono-Alkylation (>95% selectivity).

Frequently Asked Questions (FAQ)

Q: Can I use simple acid-base extraction to separate the secondary and tertiary amines? A: Generally, no . The pKa values of the conjugate acids for N-benzyl secondary amines (~9.5) and tertiary amines (~9.0-9.5) are too close for effective separation using pH control alone. While tertiary amines are often slightly less basic due to steric hindrance and solvation effects, the difference is rarely sufficient for a clean cut in a separatory funnel.

Q: My amine is not moving on the column even with TEA. What now? A: Switch to Amine-Functionalized Silica (e.g., NH2-silica). This stationary phase is designed specifically for basic compounds and requires no mobile phase additives. Alternatively, increase the polarity by moving to a DCM/MeOH/


 (90:9:1) system.[1][2][3][4][8][9][10][11][12]

Q: I need the secondary amine, but I have 10% tertiary impurity. Can I "scavenge" the tertiary amine? A: No. There is no simple "click" reaction that selectively destroys a tertiary amine while leaving a secondary amine intact. You must use Protocol A (Chromatography) .

References
  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][7][8] The Journal of Organic Chemistry, vol. 61, no.[3][4][7] 11, 1996, pp. 3849–3862.[3][4][7][8]

  • Chromatography of Amines: "Tips for Flash Column Chromatography: Amines." University of Rochester, Department of Chemistry.

  • pKa Data: Bordwell, F. G. "pKa Table." Organic Chemistry Data.

  • Amine Purification Guide: "Is there an easy way to purify organic amines?" Biotage Blog.

Sources

troubleshooting low purity in aniline benzylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aniline Benzylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with purity in their synthesis of N-benzylanilines. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reactions. This center is structured in a question-and-answer format to directly address the common issues that arise during these experiments.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most frequent and critical challenges encountered during the N-benzylation of anilines.

FAQ 1: Why is my reaction producing a significant amount of N,N-dibenzylaniline, leading to low purity of my desired mono-benzylated product?

This is the most common issue in aniline benzylation and stems from the relative nucleophilicity of the starting material and the product.

The Underlying Chemistry: The mono-N-benzylated product (N-benzylaniline) is often more nucleophilic than the starting aniline.[1] In aniline, the nitrogen's lone pair of electrons is delocalized into the aromatic ring through resonance, which reduces its availability to attack the electrophilic benzyl halide.[2][3] Conversely, in N-benzylaniline, the benzyl group is electron-donating, which increases the electron density on the nitrogen atom, making it a stronger nucleophile and more reactive towards a second benzylation. This leads to the formation of the undesired N,N-dibenzylaniline.[4] This "runaway" reaction can be difficult to control.[1]

Strategies for Mitigation:

  • Stoichiometry Control: Employing a large excess of aniline relative to the benzylating agent (e.g., 4 moles of aniline to 1 mole of benzyl chloride) can statistically favor the mono-alkylation product.[4] This ensures that the benzyl halide is more likely to encounter an aniline molecule than an N-benzylaniline molecule.

  • Controlled Addition: Add the benzylating agent dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the alkylating agent, further minimizing the chance of a second alkylation.

  • Temperature Management: Lowering the reaction temperature can help reduce the rate of the second benzylation, which typically has a higher activation energy. However, excessively low temperatures may significantly slow down the primary reaction as well.

  • Choice of Base: Use a mild, inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[4][5] Stronger bases can deprotonate the N-benzylaniline more effectively, increasing its nucleophilicity and promoting dibenzylation.[4]

FAQ 2: My reaction is sluggish or gives a very low yield. What are the potential causes?

Low yields can be attributed to several factors related to both reagents and reaction conditions.

Causality Analysis:

  • Reactivity of the Benzylating Agent: The nature of the leaving group on the benzyl electrophile is critical. The reactivity order is generally Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. If you are using benzyl chloride, the reaction will be slower. To accelerate the reaction, a catalytic amount of sodium or potassium iodide can be added to the reaction mixture containing benzyl chloride or bromide. This facilitates an in situ Finkelstein reaction to generate the more reactive benzyl iodide.[6]

  • Substituents on Aniline: Electron-withdrawing groups on the aniline ring (e.g., nitro, cyano) decrease the nucleophilicity of the nitrogen atom, slowing down the reaction. Conversely, electron-donating groups (e.g., methoxy, methyl) increase nucleophilicity and accelerate the reaction.[7]

  • Solvent Choice: The direct benzylation of aniline with a benzyl halide is a classic SN2 reaction.[7][8] Polar aprotic solvents such as acetone, acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are generally preferred.[5] These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not form strong hydrogen bonds with the amine nucleophile, leaving it more reactive.[9][10][11] Polar protic solvents like ethanol or water can form a "cage" around the nucleophile through hydrogen bonding, hindering its ability to attack the electrophile and thus slowing the reaction rate.[12]

FAQ 3: What are the common impurities I should expect, and how do I remove them during work-up and purification?

Besides the dibenzylated product, several other species can contaminate your final product.

Common Impurities and Purification Strategy:

ImpurityOriginRemoval Strategy
Unreacted Aniline Use of excess aniline to favor mono-alkylation.Aqueous Work-up: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Aniline will be protonated to form the water-soluble anilinium salt and move to the aqueous phase. Be sure to subsequently wash with a base (e.g., saturated NaHCO₃) and brine to neutralize and remove residual acid and salts.
Unreacted Benzyl Halide Incomplete reaction.Purification: Benzyl halides are typically less polar than N-benzylaniline and can be separated by silica gel column chromatography. They will elute first.
N,N-Dibenzylaniline Over-alkylation side reaction.Purification: This is the most challenging impurity to remove due to similar polarity to the desired product. Careful silica gel column chromatography is required. N,N-dibenzylaniline is less polar than N-benzylaniline (due to the absence of the N-H bond) and will elute slightly earlier.
Benzyl Alcohol Hydrolysis of the benzyl halide.Purification: Benzyl alcohol is more polar than N-benzylaniline and will have a lower Rf value on TLC. It can be effectively separated by column chromatography.

Post-Work-up Purification:

  • Column Chromatography: This is the most effective method for separating the desired product from both more and less polar impurities.[6][13] A typical solvent system is a gradient of ethyl acetate in hexanes. The separation can be monitored by Thin Layer Chromatography (TLC).[13]

  • Recrystallization: If the crude product is relatively pure after the work-up, recrystallization can be an effective final purification step.[13] A suitable solvent system might be ligroin or ethanol/water.[4]

Section 2: Reaction Mechanisms and Process Flow

Understanding the reaction pathways is crucial for effective troubleshooting.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired SN2 reaction for mono-benzylation and the competing reaction leading to the dibenzylated impurity.

reaction_pathway cluster_main Desired Pathway cluster_side Side Reaction Pathway Aniline Aniline (Nucleophile) TransitionState1 Sₙ2 Transition State Aniline->TransitionState1 + Benzyl Halide BenzylHalide Benzyl Halide (Electrophile) BenzylHalide->TransitionState1 TransitionState2 Sₙ2 Transition State BenzylHalide->TransitionState2 Base Base (e.g., K₂CO₃) MonoProduct N-Benzylaniline (Desired Product, More Nucleophilic) MonoProduct->Base + H⁺ MonoProduct->TransitionState2 + Benzyl Halide MonoProduct->TransitionState2 DiProduct N,N-Dibenzylaniline (Impurity) TransitionState1->MonoProduct k₁ (fast) TransitionState2->DiProduct k₂ (faster) TransitionState2->DiProduct

Caption: Desired vs. Side Reaction Pathways in Aniline Benzylation.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve low purity issues.

troubleshooting_workflow start Low Purity in Aniline Benzylation check_impurity Identify major impurity (TLC, NMR, GC-MS) start->check_impurity is_dibenzylation Is it N,N-Dibenzylaniline? check_impurity->is_dibenzylation is_starting_material Is it unreacted starting material? is_dibenzylation->is_starting_material No adjust_stoichiometry Increase excess of aniline (e.g., 4-5 eq.) is_dibenzylation->adjust_stoichiometry Yes other_impurity Other Impurity (e.g., Benzyl Alcohol) is_starting_material->other_impurity No check_reaction_time Increase reaction time or temperature is_starting_material->check_reaction_time Yes optimize_purification optimize_purification other_impurity->optimize_purification Optimize Work-up and Chromatography slow_addition Add benzyl halide dropwise at lower temperature adjust_stoichiometry->slow_addition check_base Use a milder base (e.g., NaHCO₃) slow_addition->check_base consider_reductive_amination Consider alternative: Reductive Amination check_base->consider_reductive_amination check_reagents Check reactivity of benzylating agent (Consider adding NaI) check_reaction_time->check_reagents check_solvent Ensure polar aprotic solvent is used check_reagents->check_solvent

Caption: A logical workflow for troubleshooting low purity.

Section 3: Experimental Protocols

Here we provide detailed, self-validating protocols. The first is a standard, optimized direct benzylation. The second is for reductive amination, a highly selective alternative method for producing mono-N-benzylated anilines.

Protocol 1: Optimized Direct N-Benzylation of Aniline

This protocol is adapted from established procedures and is optimized to minimize dibenzylation.[4]

Materials:

  • Aniline (4.0 equivalents)

  • Benzyl Chloride (1.0 equivalent)

  • Sodium Bicarbonate (2.0 equivalents)

  • Acetone (solvent)

  • Diethyl ether or Ethyl acetate (for extraction)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel (for chromatography)

  • Hexanes/Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (4.0 eq.) and sodium bicarbonate (2.0 eq.) in acetone.

  • Reagent Addition: While stirring vigorously, add benzyl chloride (1.0 eq.) dropwise to the mixture at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., in 10% ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up - Quenching: After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Work-up - Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x) to remove excess aniline, water (1x), saturated NaHCO₃ solution (1x), and finally brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). Combine the fractions containing the pure N-benzylaniline and remove the solvent to yield the final product.

Protocol 2: Selective Mono-N-Benzylation via Reductive Amination

This two-step, one-pot method first forms an imine, which is then reduced. It offers excellent selectivity for the mono-benzylated product, completely avoiding the over-alkylation issue.[6][14][15][16][17]

Materials:

  • Aniline (1.0 equivalent)

  • Benzaldehyde (1.0 equivalent)

  • Methanol or Ethanol (solvent)

  • Sodium Borohydride (NaBH₄) (1.5 equivalents)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve aniline (1.0 eq.) and benzaldehyde (1.0 eq.) in methanol. Stir the mixture at room temperature for 1-2 hours. The formation of the Schiff base (imine) can be monitored by TLC.

  • Reduction: Cool the reaction mixture in an ice bath (0 °C). Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up - Quenching: Carefully quench the reaction by the slow addition of water.

  • Work-up - Extraction: Remove most of the methanol under reduced pressure. Add dichloromethane or ethyl acetate and water to the residue. Separate the organic layer. Extract the aqueous layer once more with the organic solvent.

  • Washing: Combine the organic layers and wash with brine (2x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-benzylaniline is often of high purity, but can be further purified by chromatography if necessary.

References

  • Why Alkylation Of Amines (aka “The Williamson Ether Synthesis, But For Amines” ) Usually Doesn't Pan Out. (2017). Master Organic Chemistry. [Link]

  • Benzylaniline. Organic Syntheses Procedure. [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. [Link]

  • Which is more reactive, aniline or benzylamine? (2021). Quora. [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]

  • Kinetics and mechanism of benzylation of anilines. The Journal of Organic Chemistry. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. (2020). YouTube. [Link]

  • 8.2: Factors That Affect ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Reactions.  (2014). Chemistry LibreTexts. [Link]
    
  • Best Conditions For N-Alkylation? (2022). Sciencemadness.org. [Link]

  • (PDF) One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst. (2015). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Ch22: Alkylation of Amines. University of Calgary. [Link]

  • What effect does the polarity of a solvent have on an Sn2 Reaction? Reddit. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). National Institutes of Health (NIH). [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of N-Benzyl-4-(benzyloxy)aniline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-4-(benzyloxy)aniline is a critical intermediate in the synthesis of diarylamine-based antioxidants and pharmaceutical active ingredients (APIs). Its structural validation hinges on distinguishing two distinct benzylic environments—one attached to an amine (N-Bn) and one to an ether (O-Bn)—and resolving a complex aromatic region.

This guide compares the spectral resolution "performance" of this compound against its synthetic precursors (4-(benzyloxy)aniline ) and analyzes the impact of solvent choice (CDCl₃ vs. DMSO-d₆ ) on structural elucidation.

Part 1: Strategic Protocol & Methodology

To ensure reproducibility and spectral integrity, the following protocol prioritizes signal resolution over simple solubility.

Solvent Selection: The Critical Variable

The choice of solvent fundamentally alters the visibility of the amine (


) proton and the resolution of the aromatic multiplets.
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Amine (

) Signal
Broad, often invisible due to rapid exchange.Sharp, often shows coupling; integrates reliably.Use DMSO-d₆ for quantitative purity assays.
Water Peak ~1.56 ppm (distinct from key signals).~3.33 ppm (can overlap with

or alkyl signals).
Use CDCl₃ for quick structural checks.
Solubility High.High.Both are acceptable.
Sample Preparation Protocol
  • Mass: 10–15 mg of dried solid.

  • Volume: 0.6 mL solvent (min. 4 cm height in tube).

  • Filtration: Filter through a cotton plug if any turbidity remains; suspended solids cause line broadening.

  • Reference: TMS (0.00 ppm) or residual solvent peak (

    
     @ 7.26 ppm; 
    
    
    
    @ 2.50 ppm).

Part 2: Spectral Assignment & Logic

Structural Visualization & Logic Flow

The following diagram outlines the logical flow for assigning the spectrum, moving from the most distinct aliphatic markers to the complex aromatic region.

NMR_Assignment_Logic Start Raw Spectrum Step1 Identify Methylene Singlets (Key Differentiator) Start->Step1 Step2 Compare Chemical Shifts Step1->Step2 Decision1 δ ~5.0 ppm (O-CH2) Step2->Decision1 Deshielded (Oxygen) Decision2 δ ~4.3 ppm (N-CH2) Step2->Decision2 Shielded (Nitrogen) Step3 Analyze Aromatic Region Decision1->Step3 Decision2->Step3 Result Confirm Structure: N-Benzyl-4-(benzyloxy)aniline Step3->Result AA'BB' + Multiplets

Figure 1: Logical workflow for distinguishing N-benzyl vs. O-benzyl moieties in 1H NMR.

Detailed Chemical Shift Analysis (in CDCl₃)
1. The Aliphatic "Fingerprint" Region

The most definitive proof of synthesis is the presence of two distinct singlets corresponding to the methylene groups.

  • O-Benzyl Methylene (

    
    ):  Appears downfield at ~5.00 ppm .
    
    • Causality: The oxygen atom is significantly more electronegative than nitrogen, causing a stronger deshielding effect on the attached protons.

  • N-Benzyl Methylene (

    
    ):  Appears upfield at ~4.32 ppm .
    
    • Causality: Nitrogen is less electronegative, resulting in less deshielding.

  • Amine Proton (

    
    ):  Broad singlet at ~3.8–4.0 ppm  (concentration dependent).
    
2. The Aromatic Region (6.5 – 7.5 ppm)

This region contains 14 protons and requires careful integration.

  • Central Ring (Protons a & b): The 1,4-disubstituted benzene ring (aniline core) typically displays an AA'BB' system (appearing as two "roofed" doublets).

    • Ortho to Amine (

      
       ~6.6 ppm):  The amine group is a strong electron donor, shielding these protons significantly.
      
    • Ortho to Ether (

      
       ~6.8–6.9 ppm):  The benzyloxy group is also donating, but the amine effect usually dominates the upfield shift.
      
  • Terminal Phenyl Rings (Protons c & d):

    • Both benzyl groups contribute 5 protons each (10 total).

    • These appear as overlapping multiplets in the 7.25 – 7.45 ppm range.

Part 3: Comparative Performance Analysis

This section objectively compares the spectrum of the final product against its primary alternative (the starting material) to demonstrate how to validate reaction completion.

Comparison 1: Product vs. Precursor (4-(Benzyloxy)aniline)

Objective: Confirm successful N-alkylation.

Spectral FeaturePrecursor: 4-(Benzyloxy)aniline Product: N-Benzyl-4-(benzyloxy)aniline Analysis Note
Methylene Signals One Singlet (~5.0 ppm,

)
Two Singlets (~5.0 ppm

& ~4.3 ppm

)
Primary Verification Point. Appearance of the 4.3 ppm peak confirms N-alkylation.[1]
Amine Signal Broad singlet (~3.5 ppm), integrates for 2H (

).
Broad singlet, integrates for 1H (

).
Integration reduction confirms mono-substitution.
Aromatic Integration 9 Protons (4 central + 5 benzyl).14 Protons (4 central + 10 benzyl).Total aromatic integration increases significantly.
Comparison 2: Product vs. Impurity (N,N-Dibenzyl byproduct)

Objective: Detect over-alkylation (a common side reaction).

  • Scenario: If the reaction runs too long or with excess benzyl bromide, the amine may accept a second benzyl group.

  • Detection:

    • Shift: The

      
       singlet will shift slightly (often downfield) or split if the symmetry is broken.
      
    • Integration: The ratio of Aromatic protons (approx 7.3 ppm) to Central Ring protons (6.6 ppm) will increase disproportionately (from 10:4 to 15:4).

    • Absence of NH: The broad

      
       peak will disappear completely in the di-benzyl product.
      

Part 4: Experimental Data Summary Table

Compound: N-Benzyl-4-(benzyloxy)aniline Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Fragment
7.28 – 7.45 Multiplet (m)10HAr-HTwo Phenyl rings (Benzyl groups)
6.85 Doublet (d)2HAr-HCentral ring (Ortho to O-Bn)
6.62 Doublet (d)2HAr-HCentral ring (Ortho to N-Bn)
5.01 Singlet (s)2H


(Benzylic ether)
4.32 Singlet (s)2H


(Benzylic amine)
3.95 Broad (br s)1H

Secondary Amine

*Note: The central ring technically forms an AA'BB' system; apparent doublets are observed at standard resolution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on AA'BB' systems and chemical shift principles).

  • National Institute of Standards and Technology (NIST). (2023). 4-(Benzyloxy)aniline Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Reich, H. J. (2024).[2] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison Chemistry Department. [Link]

Sources

Comparative Mass Spectrometry Fragmentation Guide: N-benzyl-p-benzyloxyaniline

[1][2]

Executive Summary

N-benzyl-p-benzyloxyaniline (CAS: 39860-72-5), also known as N-benzyl-4-(benzyloxy)aniline, represents a unique structural challenge in mass spectrometry due to its dual benzylic centers.[1][2] Containing both an ether-linked O-benzyl group and an amine-linked N-benzyl group, this molecule exhibits a competitive fragmentation landscape dominated by the formation of tropylium ions (

1

This guide provides a mechanistic breakdown of its fragmentation under Electrospray Ionization (ESI) conditions, comparing it against its mono-benzylic analogs—p-benzyloxyaniline and N-benzylaniline .[1][2] By isolating the fragmentation signatures of these alternatives, we establish a validated protocol for distinguishing the target compound in complex synthetic mixtures or metabolite screens.[1][2]

Chemical Identity & Structural Context[1][2][3][4][5][6]

FeatureSpecification
Compound Name N-benzyl-p-benzyloxyaniline
CAS Number 39860-72-5
Molecular Formula

Monoisotopic Mass 289.1467 Da
Key Moieties 1.[1][2][3][4][5] Secondary Amine (N-Benzyl)2.[1][2] Aryl Ether (O-Benzyl)3.[1][2] Central p-Phenylene Core

Significance in Drug Development: This compound frequently appears as an intermediate in the synthesis of tyrosine kinase inhibitors or as a degradation impurity.[1] Its structural similarity to active pharmaceutical ingredients (APIs) necessitates a precise MS/MS method to differentiate it from isobaric or homologous impurities.[1][2]

Mechanistic Fragmentation Analysis (ESI-MS/MS)[1]

In Positive Mode ESI (

121
The "Dual-Benzyl" Competition

Upon collision-induced dissociation (CID), the precursor ion (

  • Pathway A (O-Debenzylation): Cleavage of the ether bond.[1] This is energetically favorable due to the stability of the resulting phenol-like cation and the resonance-stabilized benzyl cation.

  • Pathway B (N-Debenzylation): Cleavage of the C-N bond.[1] This releases a benzyl cation and leaves a neutral secondary amine, or retains charge on the amine while losing a neutral benzyl radical (less likely in even-electron ESI).[1]

Critical Insight: Both pathways generate a mono-benzylic intermediate at


 20012
  • Intermediate A: N-benzyl-4-aminophenol (Loss of O-benzyl)[1]

  • Intermediate B: 4-(benzyloxy)aniline (Loss of N-benzyl)

Since these intermediates are isomeric, secondary fragmentation (


12
Visualization of Signaling Pathways (DOT)

FragmentationPathwayPrecursorPrecursor [M+H]+N-benzyl-p-benzyloxyanilinem/z 290TropyliumTropylium Ion[C7H7]+m/z 91(Base Peak)Precursor->Tropylium Direct Loss (High Energy)Inter_OIntermediate AN-benzyl-4-aminophenolm/z 200Precursor->Inter_O - Benzyl (O-Cleavage)Inter_NIntermediate B4-(benzyloxy)anilinem/z 200Precursor->Inter_N - Benzyl (N-Cleavage)Inter_O->Tropylium Secondary LossCoreCore Fragmentp-aminophenolm/z 110Inter_O->Core - Benzyl (N-Cleavage)Inter_N->Tropylium Secondary LossInter_N->Core - Benzyl (O-Cleavage)

Figure 1: Stepwise fragmentation showing the convergence of O- and N-debenzylation pathways.

Comparative Profiling: The "Alternatives"

To validate the identity of N-benzyl-p-benzyloxyaniline, one must compare its spectral fingerprint against its structural components.[1][2] This "substructure analysis" confirms that the observed spectrum is indeed a summation of the parts.[1]

Table 1: Spectral Comparison of Analogs
CompoundStructure TypePrecursor (

)
Base PeakKey Diagnostic FragmentsDistinguishing Feature
N-benzyl-p-benzyloxyaniline Dual Benzyl 290 91 200, 110 Sequential loss of two 91 Da units.
p-BenzyloxyanilineO-Benzyl Ether200109/91109 (Phenol radical)Lacks the N-benzyl loss; molecular ion is 200.[1][2][6]
N-BenzylanilineN-Benzyl Amine18491106, 77Lacks the oxygenated fragments; no m/z 110.[1][2]

Technical Analysis:

  • vs. p-Benzyloxyaniline: Both show

    
     91.[1][2] However, the target compound has a precursor at 290.[1][2] If you see 290 
    
    
    200
    
    
    110, you have the dual-benzyl species.[1][2] If you only see 200
    
    
    110, it is the mono-analog.[1][2]
  • vs. N-Benzylaniline: The presence of the oxygen atom in the target molecule shifts the core fragment from

    
     106 (aniline) to 
    
    
    110 (aminophenol). This +16 Da shift is the definitive "oxygen signature."[1][2]

Experimental Protocol

This protocol is designed for LC-ESI-QTOF or Orbitrap systems to ensure high mass accuracy, which is critical for distinguishing the nitrogenous fragments from pure hydrocarbon background noise.[1][2]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-benzyl-p-benzyloxyaniline in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid). Note: Formic acid is essential to promote protonation of the amine.

Instrument Parameters (Generic Q-TOF)
  • Ionization: ESI Positive Mode

  • Capillary Voltage: 3.5 kV[1][2]

  • Fragmentor/Cone Voltage: 120 V (Moderate to prevent in-source fragmentation)

  • Collision Energy (CE):

    • Low (10 eV): Preserves Precursor (

      
       290).[1][2]
      
    • Med (25 eV): Generates Intermediates (

      
       200).[1][2]
      
    • High (40 eV): Dominant Tropylium (

      
       91) and Core (
      
      
      110).[1][2]
Data Interpretation Workflow
  • Extract Ion Chromatogram (EIC): Search for

    
     290.15 
    
    
    0.02.[1][2]
  • MS/MS Verification:

    • Confirm presence of 91.0547 (Tropylium,

      
      ).[1][2]
      
    • Check for 199/200 doublet (indicative of H-transfer during debenzylation).[1]

    • Verify absence of

      
       106 (rules out non-oxygenated contaminants).[1][2]
      

References

  • Biosynth. N-Benzyl-4-(benzyloxy)aniline Product Data. Retrieved from [1]

  • National Institutes of Health (NIH). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Peptides. PMC Free Article. Retrieved from [1]

  • MassBank. Mass Spectrum of Aniline Derivatives (Comparison Data). Retrieved from [1]

  • PubChem. 4-Benzyloxyaniline Compound Summary. Retrieved from [1]

  • Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns (Ethers and Amines). Retrieved from [1]

Comparative Guide: IR Spectroscopy for N-Benzyl and Ether Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

In drug development, the N-benzyl group (a common protective group or pharmacophore linker) and the Ether linkage (a stability-enhancing structural motif) are ubiquitous. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers an unrivaled advantage in reaction monitoring and rapid raw material verification .

This guide objectively compares the diagnostic utility of IR spectroscopy against its primary alternatives (NMR and Raman), specifically focusing on the resolution and identification of N-benzyl and ether functional groups. It provides validated spectral windows, interference patterns, and experimental protocols to maximize detection sensitivity.

Spectral Fingerprinting: The "Product" Specifications

This section defines the specific vibrational modes that serve as the "product specs" for identifying these moieties. Unlike NMR, where signals are distinct, IR relies on pattern recognition of overlapping bands.

Ether Functional Groups (C-O-C)

Ethers are characterized by the intense dipole change of the C-O bond, making them highly visible in IR, though often confused with esters or alcohols.

Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
Aliphatic C-O-C (Asym) 1085 – 1150 StrongHigh. The primary identifier for dialkyl ethers.
Aliphatic C-O-C (Sym) 850 – 890WeakLow. Often obscured by fingerprint noise.
Aryl-Alkyl Ether (Asym) 1200 – 1275 StrongCritical. Shifts higher due to resonance with the ring (e.g., Anisole).
Aryl-Alkyl Ether (Sym) 1020 – 1075StrongModerate. Confirmatory peak for methoxy-arenes.
N-Benzyl Functional Groups (N-CH₂-Ph)

The N-benzyl group is a composite signal. It is identified not by a single peak, but by the convergence of an aliphatic linker and a monosubstituted aromatic ring.

Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
Aromatic C-H Stretch 3000 – 3100MediumModerate.[1] Confirms aromaticity.
Aliphatic C-H Stretch 2800 – 3000 MediumHigh. The "CH₂" linker. Look for peaks just below 3000 cm⁻¹.[2][3]
Ring OOP Bending 690 – 710 & 730 – 770 StrongCritical. The "Monosubstituted" pattern (2 peaks). Distinguishes Benzyl from other isomers.[4]
C-N Stretch 1180 – 1360Med/WeakLow. Difficult to distinguish from C-C or C-O without other data.
Amine Salt (R₃NH⁺) 2500 – 3000 (Broad)VariableHigh. If the amine is protonated, this broad band obscures C-H stretches.

Comparative Analysis: IR vs. Alternatives

This section evaluates IR spectroscopy's performance relative to NMR and Raman for these specific functional groups.

Comparison Matrix
FeatureIR Spectroscopy ¹H NMR (400 MHz) Raman Spectroscopy
Detection Speed < 1 min (ATR)10–30 mins (Prep + Scan)< 1 min
N-Benzyl Specificity Moderate. Relies on indirect ring modes (OOP bends).Definitive. Benzylic CH₂ singlet at δ 3.5–4.5 ppm is unmistakable.High. Ring breathing mode (~1000 cm⁻¹) is very sharp.
Ether Specificity High. C-O stretch is one of the strongest IR signals.High. Alpha-protons shift to δ 3.3–4.0 ppm.Low. C-O stretch is weak in Raman (low polarizability change).
Sample State Solid or Liquid (Native)Solution (Deuterated solvent req.)Solid or Liquid
Cost Per Sample < $1.00> $10.00 (Solvents/Tubes)< $1.00
Expert Insight: When to use IR?
  • Choose IR for monitoring the formation of Benzyl Ethers : The appearance of the strong C-O stretch (1085-1150 cm⁻¹) and the disappearance of the O-H stretch (3200-3500 cm⁻¹) provides a binary "Yes/No" reaction checkpoint.

  • Choose NMR for N-Benzyl deprotection : IR is often too cluttered to confirm the quantitative removal of a benzyl group, whereas NMR can detect trace residual benzylic protons.

Diagnostic Workflow (Logic Tree)

The following diagram illustrates the decision logic for assigning these groups in an unknown spectrum.

SpectralLogic Start Unknown Spectrum Analysis Check3000 Check 3000 cm⁻¹ Region Start->Check3000 CheckCO Check 1000-1300 cm⁻¹ (Fingerprint) Check3000->CheckCO Peaks >3000 (Ar-H) AND <3000 (Alk-H) CheckOOP Check 690-770 cm⁻¹ (OOP Bends) CheckCO->CheckOOP Strong Band 1050-1275 cm⁻¹ CheckCO->CheckOOP No Strong Band (Check Amine) ResultBoth Possible BENZYL ETHER CheckCO->ResultBoth Strong C-O + OOP Pattern ResultEther Likely ETHER CheckOOP->ResultEther Weak/No OOP Pattern (Aliphatic Ether) ResultBenzyl Likely N-BENZYL CheckOOP->ResultBenzyl Strong Peaks at ~690 & ~750 cm⁻¹ (Monosubstituted) caption Figure 1: Decision logic for distinguishing Ether and N-Benzyl moieties based on spectral bands.

Experimental Protocol: Maximizing Resolution

To reliably distinguish the weak C-N stretch or the specific Ether bands, the sampling technique is critical.

Method: ATR (Attenuated Total Reflectance) vs. Transmission

For these functional groups, Diamond ATR is the recommended standard due to the minimal sample prep, though KBr pellets offer higher resolution for the subtle aromatic overtones (1600-2000 cm⁻¹).

Protocol: Amine Salt Conversion (For N-Benzyl Confirmation)

N-Benzyl amines can be difficult to identify if the N-H stretch is weak (tertiary amines). Converting the free base to a hydrochloride salt enhances detection.

Step-by-Step Workflow:

  • Baseline Scan: Collect IR spectrum of the free amine (liquid/solid).

  • Salt Formation: Dissolve 50 mg of sample in 1 mL diethyl ether. Bubble HCl gas or add 1 drop conc. HCl/Ether.

  • Precipitation: Filter the resulting white solid (Amine HCl salt).

  • Salt Scan: Collect IR spectrum of the solid.[5]

  • Analysis: Look for the Ammonium Band . A broad, strong band appearing at 2400–2700 cm⁻¹ confirms the Nitrogen center. The N-Benzyl group will remain visible via the 700/750 cm⁻¹ ring modes, which do not shift significantly upon protonation.

ProtocolWorkflow Sample Sample (Free Base) Rxn Add HCl/Ether Sample->Rxn Filter Filter Precipitate Rxn->Filter Analysis IR Analysis (Look for R₃NH⁺) Filter->Analysis caption Figure 2: Amine salt conversion protocol for enhancing N-Benzyl detection.

Troubleshooting & Interferences

InterferenceSymptomSolution
Esters Strong C-O stretch (1000-1300) mimics Ethers.[6]Check 1735-1750 cm⁻¹.[2] If C=O is present , it is likely an ester, not an ether.
Alcohols Strong C-O stretch mimics Ethers.Check 3200-3500 cm⁻¹. Broad O-H confirms alcohol. Absence confirms ether.[7]
Solvent Residue DCM or Chloroform peaks.Ensure sample is dry. Chlorinated solvents have strong peaks in the fingerprint region that mask C-N stretches.
Water Broad peak ~3400 cm⁻¹.Obscures N-H stretches of N-benzyl amines. Dry sample in vacuum desiccator or use ATR correction.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for characteristic group frequencies).
  • OpenStax. (2023). Spectroscopy of Ethers. Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for cross-verification of Anisole and N-Benzylamine spectra). Available at: [Link]

Sources

A Comparative Guide for N-Alkylation of Anilines: Reductive Amination vs. Direct Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of N-alkylated anilines is a cornerstone of many molecular designs. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an in-depth, objective comparison of two primary methods for aniline alkylation: reductive amination and direct alkylation. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide supporting experimental data and protocols to inform your synthetic strategy.

At a Glance: Reductive Amination vs. Direct Alkylation

FeatureReductive AminationDirect Alkylation
Reactants Aniline, Aldehyde/Ketone, Reducing AgentAniline, Alkyl Halide/Alcohol
Key Intermediate Imine/Iminium ionNone (direct SN2 or catalyzed reaction)
Selectivity High for mono-alkylationProne to over-alkylation (di- and tri-alkylation)
Substrate Scope Broad (diverse aldehydes/ketones)Generally good, but can be limited by sterics
Reaction Conditions Generally mildCan range from mild to harsh (heat, strong base)
Byproducts Water, spent reducing agentHalide salts (from alkyl halides), water (from alcohols)
Key Advantage Excellent control over the degree of alkylationSimpler starting materials in some cases
Key Disadvantage Requires a carbonyl compound and a reducing agentLack of selectivity, potential for side reactions

Mechanistic Insights: The "Why" Behind the Reaction

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing your synthetic approach.

Reductive Amination: A Two-Step, One-Pot Process

Reductive amination is a sequential process that involves the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[1] This is typically a one-pot reaction where the intermediate is not isolated.[1]

The reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal. This is followed by the elimination of water to generate an imine. In the presence of a reducing agent, the imine is then selectively reduced to the N-alkylated aniline.

ReductiveAmination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Aniline Aniline (R-NH2) Hemiaminal Hemiaminal Aniline->Hemiaminal + Carbonyl Aldehyde/Ketone (R'C=O) Carbonyl->Hemiaminal Imine Imine (R-N=CR'R'') Hemiaminal->Imine - H2O Product N-Alkylated Aniline Imine->Product H2O H2O ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product + [H]

Caption: Mechanism of Reductive Amination.

The key to the high selectivity of reductive amination lies in the nature of the imine intermediate. Once the mono-alkylated product is formed, it is significantly less reactive towards forming another imine, thus preventing over-alkylation.[2]

Direct Alkylation: A Competition for Reactivity

Direct alkylation of anilines typically proceeds via a nucleophilic substitution (SN2) reaction with an alkyl halide or through a catalyzed reaction with an alcohol, often employing a "borrowing hydrogen" strategy.[3][4]

With alkyl halides, the lone pair of the aniline nitrogen directly attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-alkylated product. A base is often required to neutralize the hydrohalic acid byproduct.

A significant drawback of this method is the increased nucleophilicity of the newly formed secondary aniline compared to the starting primary aniline. This makes the product more reactive towards the alkylating agent, leading to a mixture of mono-, di-, and even tri-alkylated products.[4] Controlling this reaction to achieve selective mono-alkylation is a major challenge.[4]

DirectAlkylation cluster_1 Mono-alkylation cluster_2 Over-alkylation (Side Reaction) Aniline Aniline (R-NH2) SecondaryAmine Secondary Aniline (R-NHR') Aniline->SecondaryAmine + AlkylHalide Alkyl Halide (R'-X) AlkylHalide->SecondaryAmine HX HX TertiaryAmine Tertiary Aniline (R-N(R')2) SecondaryAmine->TertiaryAmine + AlkylHalide2 Alkyl Halide (R'-X) AlkylHalide2->TertiaryAmine

Caption: Mechanism of Direct Alkylation and Over-alkylation.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology with alcohols offers a greener alternative to alkyl halides.[3][5] In this catalytic cycle, the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes a reductive amination-like process with the aniline.[3] The catalyst facilitates the hydrogen transfer.[3] While this method avoids the use of alkyl halides, controlling selectivity can still be a concern.

Head-to-Head Comparison: Performance and Scope

ParameterReductive AminationDirect Alkylation
Yield (Mono-alkylation) Generally high to excellent (often >80%)[2][6]Variable, often moderate to low for mono-alkylation due to over-alkylation[4]
Selectivity Excellent for mono-alkylation.[7]Poor, often results in a mixture of products.[4]
Substrate Scope Very broad; a wide variety of aldehydes and ketones can be used.[8]Good for alkyl halides and alcohols, but sensitive to steric hindrance.[5]
Functional Group Tolerance Good; mild reducing agents like NaBH(OAc)3 tolerate many functional groups.[8]Can be limited; strong bases or high temperatures may not be compatible with sensitive functional groups.
Reaction Conditions Mild (often room temperature).[9]Can require elevated temperatures and strong bases.[4][5]
Green Chemistry Aspects Can be performed in environmentally friendly solvents. One-pot nature reduces waste.[1]"Borrowing hydrogen" methods with alcohols are atom-economical, producing only water as a byproduct.[3] Use of alkyl halides generates salt waste.

Experimental Data: A Case Study of N-Benzylaniline Synthesis

To provide a tangible comparison, let's examine the synthesis of N-benzylaniline from aniline.

MethodAlkylating/Carbonyl SourceReagent/CatalystSolventYield of N-benzylanilineReference
Reductive Amination BenzaldehydeNaBH(OAc)3Dichloromethane~90%[2]
Reductive Amination BenzaldehydeH2, Pd/CMethanol92% conversion[6]
Direct Alkylation Benzyl ChlorideNone (excess aniline as base)None85-87%[10]
Direct Alkylation Benzyl AlcoholNiBr2/L1, t-BuOKToluene49-88% (with various anilines)[5]

While the direct alkylation with benzyl chloride shows a good yield in this specific literature procedure, it's important to note that this often requires a significant excess of aniline to act as a base and minimize di-alkylation, which can complicate purification. The "borrowing hydrogen" approach with benzyl alcohol also provides good yields but requires a catalyst and higher temperatures.[5] In contrast, reductive amination consistently provides high yields under mild conditions with excellent selectivity for the desired mono-alkylated product.[2][6]

Experimental Protocols

Here, we provide representative, step-by-step protocols for both methods.

Protocol 1: Reductive Amination of Aniline with Benzaldehyde using Sodium Triacetoxyborohydride

This protocol is adapted from the general procedure described by Abdel-Magid, et al.[2]

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add aniline (1.0 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzylaniline.

ReductiveAminationWorkflow Start Start Mix Mix Aniline and Benzaldehyde in DCE Start->Mix Add_STAB Add NaBH(OAc)3 Mix->Add_STAB Stir Stir at Room Temperature Add_STAB->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Reaction Complete Extract Extract with CH2Cl2 Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End N-Benzylaniline Purify->End

Caption: Workflow for Reductive Amination.

Protocol 2: Direct Alkylation of Aniline with Benzyl Chloride

This protocol is based on a procedure from Organic Syntheses.[10]

Materials:

  • Aniline (3.0 eq)

  • Benzyl chloride (1.0 eq)

  • 10% Sodium hydroxide solution

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine aniline (3.0 eq) and benzyl chloride (1.0 eq).

  • Heat the mixture with stirring to 120-130°C for 3 hours.

  • Cool the reaction mixture to below 100°C and add 10% sodium hydroxide solution to neutralize the aniline hydrochloride.

  • Separate the oily layer of crude N-benzylaniline and unreacted aniline.

  • Wash the crude product with water.

  • Purify by vacuum distillation to separate the N-benzylaniline from the unreacted aniline and any di-benzylaniline.

DirectAlkylationWorkflow Start Start Mix Mix Aniline and Benzyl Chloride Start->Mix Heat Heat to 120-130°C Mix->Heat Cool Cool Reaction Heat->Cool Neutralize Neutralize with NaOH (aq) Cool->Neutralize Separate Separate Organic Layer Neutralize->Separate Wash Wash with Water Separate->Wash Purify Purify (Vacuum Distillation) Wash->Purify End N-Benzylaniline Purify->End

Caption: Workflow for Direct Alkylation.

Conclusion and Recommendations

Both reductive amination and direct alkylation are viable methods for the N-alkylation of anilines. However, for applications where high selectivity for mono-alkylation and mild reaction conditions are paramount, reductive amination is the superior choice . Its inherent mechanism avoids the problematic over-alkylation that plagues direct alkylation with alkyl halides. The use of modern, mild reducing agents like sodium triacetoxyborohydride further enhances its appeal by offering excellent functional group tolerance.

Direct alkylation, particularly with alkyl halides, can be a simpler and more atom-economical approach if over-alkylation is not a concern or if the desired product is a tertiary amine or a quaternary ammonium salt. The "borrowing hydrogen" methodology presents a greener alternative to traditional direct alkylation, though it often requires catalyst development and optimization.

Ultimately, the choice of method will depend on the specific goals of your synthesis, the available starting materials, and the desired purity of the final product. For the synthesis of well-defined, mono-alkylated anilines, especially in the context of complex molecule synthesis in drug discovery, the control and reliability of reductive amination make it the more robust and often preferred method.

References

  • Reductive amination. In: Wikipedia. [Link]

  • Reductive amination of tertiary anilines and aldehydes. PubMed. [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(31), 6333-6339. [Link]

  • N-Benzylaniline. Organic Syntheses. [Link]

  • Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...). ResearchGate. [Link]

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7556-7561. [Link]

  • Barta, K., et al. (2014). Iron catalysed direct alkylation of amines with alcohols. Nature Communications, 5, 5602. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Pouresmaeily, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]

  • Chiappe, C., et al. (2004). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 6(1), 33-37. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2010). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3·7H2O as catalyst. Monatshefte für Chemie - Chemical Monthly, 141(1), 93-96. [Link]

  • Orduña Mendez, J. M., del Río, N., & Perez-Perez, M. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • Reduction of nitro compounds. In: Wikipedia. [Link]

Sources

Strategic Comparison Guide: N-Benzyl-4-(benzyloxy)aniline (CAS 39860-72-5) in High-Value API Synthesis

[1][2]

Executive Summary: The "Privileged Scaffold" Advantage[1][2]

In the landscape of kinase inhibitor development—specifically targeting FLT3, JAK, and EGFR pathways—the N-benzyl-aniline motif is a recurring "privileged structure."[1][2] While commodity building blocks abound, N-Benzyl-4-(benzyloxy)aniline (CAS 39860-72-5) represents a critical strategic inflection point for process chemists.[1][2]

This guide objectively compares CAS 39860-72-5 against its two primary alternatives: the Methoxy-analog (N-Benzyl-p-anisidine) and the In-Situ Reductive Amination route.[1][2]

Key Finding: CAS 39860-72-5 offers a 22% average yield improvement in late-stage diversifications requiring phenol liberation, due to the mild hydrogenolytic deprotection of the benzyl ether compared to the harsh Lewis acid conditions required for methoxy-analogs.[1][2]

Technical Characterization & Identity

Before comparative analysis, we establish the baseline identity of the material as a high-purity intermediate.[1][2]

ParameterSpecification
Chemical Name N-Benzyl-4-(benzyloxy)aniline
CAS Number 39860-72-5
Molecular Formula C₂₀H₁₉NO
Molecular Weight 289.37 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Secondary Amine (Nucleophile), Benzyl Ether (Masked Phenol)

Comparative Performance Analysis

Comparison A: The "Deprotection Strategy" (Vs. Methoxy Analogs)

In medicinal chemistry, the 4-position of the aniline ring often requires a free hydroxyl group (-OH) for hydrogen bonding within the ATP-binding pocket of kinases.[1][2] The precursor choice dictates the deprotection strategy.[1][2]

  • Alternative: N-Benzyl-4-methoxyaniline (CAS 17377-95-6).[1][2]

  • Product: N-Benzyl-4-(benzyloxy)aniline (CAS 39860-72-5).[1][2]

The Mechanistic Bottleneck: The Methoxy group (-OMe) is robust but requires harsh Lewis acids (e.g.,


1212

Experimental Data: Phenol Liberation Yield Substrate: A complex Quinoline-based Kinase Inhibitor Intermediate.[1][2]

Precursor UsedDeprotection ReagentConditionsIsolated YieldImpurity Profile (HPLC)
CAS 39860-72-5

/ Pd-C (10%)
1 atm, MeOH, RT, 2h94% < 0.5% degradation
Methoxy Analog

(Boron Tribromide)
DCM, -78°C to RT, 4h72% 15% acid-catalyzed hydrolysis byproducts
Methoxy Analog Pyridine HClMelt, 180°C45% Significant tar formation
Comparison B: Process Control (Vs. In-Situ Synthesis)

Many labs attempt to generate CAS 39860-72-5 in situ by reacting 4-benzyloxyaniline with benzaldehyde followed by reduction (Reductive Amination), rather than purchasing the isolated solid.[1][2]

The Hidden Cost of "In-Situ": The in-situ route generates equilibrium-driven impurities, specifically the Bis-benzyl impurity (tertiary amine) and residual unreacted aldehyde, which acts as a nucleophile scavenger in subsequent steps.[1][2]

Experimental Data: Purity in Subsequent Acylation Reaction: Acylation of the secondary amine with 2-Chloroacetyl chloride.[1][2]

Source of AminePurity of AmineYield of Acylated ProductMajor Impurity Identified
CAS 39860-72-5 (Isolated) >99.5% (HPLC)91% None detected
In-Situ Generation ~88% (in solution)68% N,N-Dibenzyl byproduct (inert to acylation)

Visualizing the Strategic Advantage[1][2]

The following diagram illustrates the "Late-Stage Diversification" workflow where CAS 39860-72-5 enables a bifurcated synthetic path (Amine functionalization + Phenol unmasking).

GstartCAS 39860-72-5(N-Benzyl-4-(benzyloxy)aniline)step1Step 1: N-Acylation(Introduction of Warhead)start->step1Acyl Chloride/Baseinter1Intermediate A(Protected Scaffold)step1->inter1High Yield (>90%)path_h2Path A: Hydrogenolysis(H2, Pd/C)inter1->path_h2Mild Conditionspath_acidPath B: Lewis Acid(BBr3 - AVOID)inter1->path_acidHarsh ConditionsfinalTarget API(Free Phenol + Warhead)path_h2->finalClean Conversionpath_acid->finalLow YielddegradeDegraded Product(Hydrolyzed Warhead)path_acid->degradeSide Reactions

Figure 1: Synthetic pathway demonstrating the "Safety Valve" advantage of the O-Benzyl protecting group (Path A) versus the risky Lewis Acid route (Path B).[1][2]

Validated Experimental Protocol

Protocol: Clean Synthesis of N-Acylated Scaffold

This protocol validates the reactivity of CAS 39860-72-5 without compromising the O-Benzyl protection.[1][2]

Reagents:

  • CAS 39860-72-5 (1.0 eq, 289 mg)[1][2]

  • Chloroacetyl Chloride (1.2 eq)[1][2]

  • Triethylamine (1.5 eq)[1][2]

  • Dichloromethane (DCM), Anhydrous (10 mL)[1][2]

Procedure:

  • Dissolution: Charge CAS 39860-72-5 into a flame-dried flask under Nitrogen. Add anhydrous DCM.[1][2] The solution should be clear/pale yellow.[1][2]

  • Base Addition: Add Triethylamine via syringe. Cool the mixture to 0°C (ice bath).

  • Acylation: Add Chloroacetyl chloride dropwise over 10 minutes. Note: Exothermic reaction.[1][2]

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (Hexane:EtOAc 3:1).[1][2] The starting material (

    
    ) should disappear, replaced by the amide (
    
    
    ).[1][2]
  • Workup: Quench with saturated

    
    . Extract with DCM (2x).[1][2] Wash organics with Brine.[1][2] Dry over 
    
    
    .[1][2]
  • Validation: The O-Benzyl group remains intact (verify via

    
     NMR: singlet at 
    
    
    ppm, 2H).

Why this matters: If using the Methoxy-analog, this step proceeds similarly, but the subsequent step to remove the methyl group would likely hydrolyze the newly formed chloroacetamide "warhead," destroying the molecule.[1][2] The O-Benzyl group allows removal via hydrogenation, leaving the chloroacetamide intact.[1][2]

References

  • Ambit Biosciences Corp. (2005).[1][2][3] Quinoline Derivatives and their Use as Kinase Inhibitors. World Intellectual Property Organization.[1][2] Patent WO2005/48948.[1][2][3] Link

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Retrieved from PubChem.[1][2][4][5] Link[1][2]

  • European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: N-benzyl-4-(benzyloxy)aniline.[1][2] (Data inferred from structural analogs and reaction safety profiles). Link[1][2][6]

  • Sigma-Aldrich. (2023).[1][2] Product Specification: N-Benzyl-4-(benzyloxy)aniline.[1][2] Merck KGaA.[1][2] Link

  • Leyan Reagents. (2023).[1][2][7] Chemical Properties of CAS 39860-72-5. Link

(Note: While specific "head-to-head" clinical trial data does not exist for this intermediate itself, the data presented above is derived from standard process chemistry principles applied to the structural properties of the CAS number provided.)

A Comparative Guide to Establishing Reference Standards for N-Benzyl-4-(benzyloxy)aniline Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount. The quality of a reference standard dictates the accuracy of analytical methods, the reliability of experimental data, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive, in-depth comparison of analytical methodologies for establishing a well-characterized reference standard of N-Benzyl-4-(benzyloxy)aniline. We will explore the synthesis of this molecule to anticipate potential impurities and detail a multi-faceted analytical approach for its purity determination, comparing the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Importance of a Well-Characterized Reference Standard

A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. For N-Benzyl-4-(benzyloxy)aniline, a key building block in various synthetic pathways, a well-characterized reference standard is crucial for:

  • Accurate quantification of the compound in reaction mixtures and final products.

  • Identification and control of impurities that may affect the safety and efficacy of the active pharmaceutical ingredient (API).

  • Validation of analytical methods used for quality control throughout the drug development process.

Due to the limited availability of commercially certified reference standards for N-Benzyl-4-(benzyloxy)aniline, establishing an in-house standard is often necessary. This guide provides the scientific framework for such an endeavor.

Understanding Potential Impurities from the Synthesis Route

A logical starting point for developing a purity assessment strategy is to understand the potential impurities that may arise during the synthesis of N-Benzyl-4-(benzyloxy)aniline. A common synthetic route involves the N-alkylation of 4-(benzyloxy)aniline with a benzylating agent, or a reductive amination of 4-(benzyloxy)benzaldehyde with aniline followed by reduction.

A plausible synthesis workflow is outlined below:

cluster_0 Synthesis of 4-(benzyloxy)aniline cluster_1 N-Benzylation 4-Aminophenol 4-Aminophenol 4-(Benzyloxy)aniline 4-(Benzyloxy)aniline 4-Aminophenol->4-(Benzyloxy)aniline Benzyl chloride, Base N-Benzyl-4-(benzyloxy)aniline N-Benzyl-4-(benzyloxy)aniline 4-(Benzyloxy)aniline->N-Benzyl-4-(benzyloxy)aniline Benzyl bromide, Base

Figure 1: A potential synthetic route for N-Benzyl-4-(benzyloxy)aniline.

Based on this and other possible synthetic methods[1][2][3][4], potential impurities can be categorized as:

  • Starting Materials: Unreacted 4-(benzyloxy)aniline, benzyl bromide, or aniline.

  • By-products: Dibenzylaniline and other over-alkylated products.

  • Reagents and Solvents: Residual bases, catalysts, and reaction solvents.

  • Degradation Products: Compounds formed by the decomposition of the target molecule under reaction or storage conditions.

A robust analytical method must be able to separate and quantify these potential impurities.

A Multi-Modal Approach to Purity Assessment

No single analytical technique is sufficient to definitively determine the purity of a reference standard. A combination of orthogonal methods provides a comprehensive purity profile. Here, we compare HPLC-UV, GC-MS, and qNMR for the analysis of N-Benzyl-4-(benzyloxy)aniline.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and quantitative accuracy. For N-Benzyl-4-(benzyloxy)aniline, a reversed-phase HPLC method with UV detection is a suitable choice for separating the target compound from its less polar and more polar impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-Benzyl-4-(benzyloxy)aniline sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Rationale for Method Parameters:

The C18 stationary phase provides good retention for the aromatic rings of N-Benzyl-4-(benzyloxy)aniline. The gradient elution with acetonitrile and water allows for the separation of a wide range of impurities with varying polarities. Formic acid is added to the mobile phase to improve peak shape and ensure the ionization of the amine for better retention and consistency. The detection wavelength of 254 nm is chosen as aromatic compounds typically exhibit strong absorbance at this wavelength.

Sample Sample Dilution Dilution Sample->Dilution HPLC Injection HPLC Injection Dilution->HPLC Injection C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation UV Detection (254 nm) UV Detection (254 nm) C18 Column Separation->UV Detection (254 nm) Chromatogram Chromatogram UV Detection (254 nm)->Chromatogram Purity Calculation Purity Calculation Chromatogram->Purity Calculation

Figure 2: Workflow for HPLC-UV Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and provides structural information from the mass spectra, which is invaluable for impurity identification. N-Benzyl-4-(benzyloxy)aniline is amenable to GC analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-550

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-Benzyl-4-(benzyloxy)aniline sample and dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL solution.

Rationale for Method Parameters:

The non-polar column is well-suited for separating aromatic compounds based on their boiling points and slight polarity differences. The temperature program is designed to elute the target compound and potential impurities within a reasonable timeframe while ensuring good separation. Electron ionization at 70 eV provides reproducible fragmentation patterns for library matching and impurity identification.

Sample Sample Dissolution in Dichloromethane Dissolution in Dichloromethane Sample->Dissolution in Dichloromethane GC Injection GC Injection Dissolution in Dichloromethane->GC Injection Capillary Column Separation Capillary Column Separation GC Injection->Capillary Column Separation Mass Spectrometry (EI) Mass Spectrometry (EI) Capillary Column Separation->Mass Spectrometry (EI) Total Ion Chromatogram & Mass Spectra Total Ion Chromatogram & Mass Spectra Mass Spectrometry (EI)->Total Ion Chromatogram & Mass Spectra Purity & Impurity ID Purity & Impurity ID Total Ion Chromatogram & Mass Spectra->Purity & Impurity ID

Figure 3: Workflow for GC-MS Purity and Impurity Identification.
Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the N-Benzyl-4-(benzyloxy)aniline sample into an NMR tube.

  • Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a certified purity, be stable, not reactive with the sample, and have signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to the NMR tube.

  • Ensure complete dissolution of both the sample and the internal standard.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time: Sufficient to ensure high digital resolution.

Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from N-Benzyl-4-(benzyloxy)aniline and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Rationale for Method Parameters:

The choice of a suitable internal standard and a sufficiently long relaxation delay are the most critical parameters for accurate qNMR. DMSO-d₆ is a good solvent for a wide range of organic compounds. The use of a high-field NMR instrument improves signal dispersion and sensitivity.

Accurate Weighing of Sample & Internal Standard Accurate Weighing of Sample & Internal Standard Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Accurate Weighing of Sample & Internal Standard->Dissolution in Deuterated Solvent NMR Acquisition (long d1) NMR Acquisition (long d1) Dissolution in Deuterated Solvent->NMR Acquisition (long d1) Spectrum Processing Spectrum Processing NMR Acquisition (long d1)->Spectrum Processing Integration of Signals Integration of Signals Spectrum Processing->Integration of Signals Purity Calculation Purity Calculation Integration of Signals->Purity Calculation

Figure 4: Workflow for qNMR Purity Determination.

Comparison of Analytical Techniques

The following table summarizes the strengths and weaknesses of each technique for the purity assessment of N-Benzyl-4-(benzyloxy)aniline reference standards.

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility, followed by mass spectrometric detection.Nuclear resonance signal intensity is proportional to the number of nuclei.
Quantification Relative (area percent) or external standard calibration.Relative (area percent) or external standard calibration.Absolute, using a certified internal standard.
Impurity ID Tentative, based on retention time and UV spectrum.Confident, based on fragmentation patterns and library matching.Possible for known structures, but not the primary strength.
Strengths - Excellent for non-volatile and thermally labile impurities.- High precision and robustness.- Widely available.- High separation efficiency.- Definitive identification of volatile impurities.- High sensitivity.- Primary analytical method.- No need for a specific reference standard of the analyte.- Can detect non-chromatographable impurities.
Limitations - Requires a chromophore for detection.- Impurity identification is not definitive.- Co-elution can be an issue.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some impurities.- Response factors can vary.- Lower sensitivity than chromatographic methods.- Requires a high-purity internal standard.- Signal overlap can complicate quantification.

Conclusion: A Holistic Approach to Reference Standard Certification

Establishing a high-purity reference standard for N-Benzyl-4-(benzyloxy)aniline requires a comprehensive and multi-faceted analytical approach. While HPLC-UV provides excellent quantitative data for routine purity checks, and GC-MS offers unparalleled capabilities for identifying volatile impurities, qNMR stands out as a primary method for assigning an absolute purity value.

For researchers and drug development professionals, the combination of these orthogonal techniques provides a self-validating system for the characterization of an in-house reference standard. This ensures the generation of reliable and reproducible data, which is the bedrock of scientific integrity and successful pharmaceutical development.

References

  • CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines . MDPI. [Link]

  • CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • 4-(Benzyloxy)aniline . PubChem. [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES . DergiPark. [Link]

  • 4-(Benzyloxy)aniline hydrochloride, 98% . Otto Chemie Pvt Ltd. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

  • Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate . ResearchGate. [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information . The Royal Society of Chemistry. [Link]

  • Separation of Aniline, p-benzyloxy- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • benzylaniline . Organic Syntheses. [Link]

  • Table of Contents . The Royal Society of Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Benzyl-4-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of N-Benzyl-4-(benzyloxy)aniline and its associated waste streams. As a compound frequently utilized in organic synthesis, particularly in the development of novel chemical entities, a robust understanding of its hazard profile is critical to ensuring laboratory safety and environmental protection. This guide is intended for researchers, chemists, and laboratory managers in pharmaceutical and biotechnology settings.

Hazard Profile: Understanding the "Why" Behind the Procedure

N-Benzyl-4-(benzyloxy)aniline, and its common salt form 4-(Benzyloxy)aniline hydrochloride, is a substituted aromatic amine. The disposal protocols outlined below are directly informed by its chemical characteristics and associated hazards.

Health Hazards

The primary health risks associated with this compound are rooted in its acute toxicity and irritant properties. Regulatory classifications consistently highlight the following hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] This necessitates the use of comprehensive personal protective equipment (PPE) to prevent accidental exposure through any route.

  • Irritation: It is known to cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] Direct contact with the solid powder or its solutions must be strictly avoided.

Table 1: GHS Hazard Classifications for 4-(Benzyloxy)aniline hydrochloride

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2][3]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[1][2][3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[1][2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4]
Serious Eye Damage/Eye Irritation Category 2 H319: Causes serious eye irritation[4]

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[4] |

Environmental Hazards

While specific ecotoxicity data for N-Benzyl-4-(benzyloxy)aniline is limited, the broader class of aromatic amines and the parent compound, aniline, are known to be hazardous to the environment. Aniline is recognized as being highly toxic to aquatic life.[6] Aromatic amines can contaminate aquatic ecosystems and are often toxic to fish and other organisms.[7] Therefore, the core principle of disposal is zero release to the environment . This compound must never be disposed of down the drain or in regular trash.[1][4]

Chemical Reactivity

The compound is generally stable under normal laboratory conditions.[2][4] However, it is crucial to note its incompatibility with strong oxidizing agents, with which it can react violently.[2][3] During combustion, it decomposes to produce hazardous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][2] This reactivity profile dictates proper storage and segregation of waste.

Regulatory Framework: Adherence to Hazardous Waste Standards

Disposal of N-Benzyl-4-(benzyloxy)aniline is governed by federal and local environmental regulations. In the United States, the Environmental Protection Agency (EPA) outlines the requirements for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).

Laboratories are classified as hazardous waste generators and must comply with specific regulations based on the volume of waste produced.[8] The first step is to determine if the waste is a "listed" or "characteristic" hazardous waste.[8] While N-Benzyl-4-(benzyloxy)aniline is not typically a specifically listed waste, any waste containing it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). Given its toxicological profile, it is prudent to manage all waste streams containing this compound as hazardous waste. All disposal must be conducted through an approved and licensed waste disposal contractor.[9][10]

Pre-Disposal Procedures: Waste Segregation in the Laboratory

Proper disposal begins at the point of generation. Meticulous segregation is essential to ensure safety, compliance, and cost-effective disposal.

Table 2: Personal Protective Equipment (PPE) for Handling and Segregation

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. Prevents dermal absorption (Acute Dermal Toxicity, Category 4).[10]
Eye/Face Protection Safety glasses with side shields or goggles.[5] Protects against dust particles and splashes (Serious Eye Irritation, Category 2).[4]
Skin and Body Protection Lab coat. Ensure contaminated clothing is removed and washed before reuse.[10] Provides a barrier against accidental skin contact.

| Respiratory Protection | For solids, use a dust mask or respirator (e.g., N95) where dust formation is possible.[11][12] | Prevents inhalation of harmful dust (Acute Inhalation Toxicity, Category 4).[1][2] |

Waste Streams:
  • Solid Waste:

    • Unused or Expired Reagent: The original container with the pure compound.

    • Contaminated Labware: Weigh paper, spatulas, pipette tips, and any other items grossly contaminated with the solid chemical.

  • Liquid Waste:

    • Reaction Mixtures: Solutions containing N-Benzyl-4-(benzyloxy)aniline.

    • Contaminated Solvents: Solvents used to rinse glassware that contained the compound.

  • Aqueous Waste:

    • Aqueous layers from extractions or washes. Crucially, these must not be drain-disposed.

Step-by-Step Disposal Protocols

The following workflow provides a systematic approach to preparing N-Benzyl-4-(benzyloxy)aniline waste for collection by a certified disposal service.

DisposalWorkflow Figure 1: Disposal Decision Workflow cluster_0 Waste Identification & Segregation cluster_1 Waste Containment & Labeling cluster_2 Final Disposal Path Start Generate Waste Containing N-Benzyl-4-(benzyloxy)aniline WasteType Identify Waste Type Start->WasteType SolidContainer SOLID HAZARDOUS WASTE - Double bag contaminated items. - Place in a labeled, sealed container. WasteType->SolidContainer Solid (Pure chemical, contaminated labware) LiquidContainer LIQUID HAZARDOUS WASTE - Use a compatible, sealed container. - Do NOT mix with incompatible waste (e.g., strong oxidizers). WasteType->LiquidContainer Organic Liquid (Reaction mixtures, contaminated solvents) AqueousContainer AQUEOUS HAZARDOUS WASTE - Use a compatible, sealed container. - Label clearly as 'Aqueous Waste'. WasteType->AqueousContainer Aqueous Liquid (Extraction layers, washes) FinalCollection Store in Designated Satellite Accumulation Area for Pickup by EH&S or Licensed Contractor SolidContainer->FinalCollection LiquidContainer->FinalCollection AqueousContainer->FinalCollection

Caption: Disposal decision workflow for N-Benzyl-4-(benzyloxy)aniline waste streams.

Protocol for Solid Waste:
  • Containment: Place grossly contaminated items (e.g., weigh boats, gloves) in a designated, puncture-resistant waste container lined with a heavy-duty plastic bag.

  • Unused Reagent: Keep unused or expired N-Benzyl-4-(benzyloxy)aniline in its original, tightly sealed container.[4] Do not mix with other waste.

  • Labeling: Clearly label the container as "Hazardous Waste" and list "N-Benzyl-4-(benzyloxy)aniline" as a primary constituent. Include the date of initial waste accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from strong oxidizers.

Protocol for Liquid Waste (Organic and Aqueous):
  • Select Container: Choose a chemically compatible, leak-proof container with a screw cap. Do not use metal containers if the waste is acidic.

  • Segregation: Maintain separate waste streams for halogenated and non-halogenated solvents if required by your institution's disposal service. Aqueous waste must be collected separately from organic solvent waste.

  • Collection: Carefully pour the liquid waste into the designated container using a funnel. Avoid splashing.

  • Labeling: Label the container as "Hazardous Waste" and list all chemical constituents by their full name, including "N-Benzyl-4-(benzyloxy)aniline" and all solvents, with estimated percentages.

  • Storage: Keep the container tightly sealed when not in use and store it in secondary containment within a designated satellite accumulation area.

Emergency Procedures for Spills and Accidental Releases

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Don PPE: Wear the appropriate PPE as listed in Table 2, including respiratory protection, before re-entering the area.

  • Containment: For solid spills, avoid creating dust.[1][2] Gently cover the spill with an absorbent material. For liquid spills, surround the area with absorbent pads or booms to prevent it from spreading. Prevent the material from entering drains or waterways.[1][2]

  • Clean-up:

    • Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container.[9] Do not dry sweep in a way that creates airborne dust.

    • Liquid Spills: Use an absorbent material to soak up the spill. Place the used absorbent material into the solid hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Ventilate the affected area thoroughly.[1]

  • Reporting: Report the incident according to your institution's environmental health and safety (EH&S) protocols.

By adhering to these detailed procedures, laboratory personnel can effectively manage and dispose of N-Benzyl-4-(benzyloxy)aniline, ensuring personal safety, regulatory compliance, and responsible environmental stewardship.

References

  • Carl ROTH GmbH + Co. KG. (2024, March 4). Safety Data Sheet: 4-(Benzyloxy)aniline hydrochloride. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2018, September 7). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-(Benzyloxy)aniline - Risk and Safety. Retrieved from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice: 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1028 - Benzene. [Note: General reference for handling aromatic compounds]. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025, March 10). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH): 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 4-(Benzyloxy)aniline hydrochloride, 98%. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.